Cadmium;cerium
Description
Significance of Multicomponent Chemical Systems in Materials Science Research
Multicomponent chemical systems, often referred to as complex or high-entropy alloys and compounds, are materials composed of multiple principal elements in relatively high concentrations. This contrasts with traditional alloys where one primary element is dominant. The significance of these systems in materials science research lies in their ability to access a vast and largely unexplored compositional space, leading to the discovery of materials with novel and often superior properties compared to their single-component or binary counterparts.
The core concept behind multicomponent systems is that the high entropy of mixing can stabilize simple solid solutions with, for example, cubic or hexagonal crystal structures, over the formation of brittle intermetallic phases. This can result in materials with enhanced mechanical properties, thermal stability, and corrosion resistance. Furthermore, the interaction between multiple elements on a crystalline lattice can lead to unique electronic and magnetic behaviors that are not observed in simpler systems. In the context of functional materials, the synergistic effects between different elements in a multicomponent compound can enhance catalytic activity, improve optical properties, or create novel electronic states. The investigation of rare earth-transition metal compounds is a prominent area within this field, as the combination of the localized 4f electrons of rare earths with the d-electrons of transition metals gives rise to a wide range of interesting magnetic and electronic phenomena mdpi.combenthambooks.comnih.gov.
Academic Context of Cadmium and Cerium in Advanced Materials Research
Cadmium, a post-transition metal, is known for its use in various applications, including pigments, coatings, and batteries researchgate.netresearchgate.net. In the realm of advanced materials, cadmium sulfide (B99878) (CdS) and cadmium selenide (CdSe) are well-studied semiconductor materials with applications in optoelectronics and photocatalysis. The properties of cadmium-containing materials, such as their electronic band structure and optical absorption, are key areas of academic inquiry researchgate.net. Cadmium is also known to form a variety of alloys and intermetallic compounds with distinct physical and chemical properties researchgate.netresearchgate.net.
Cerium, as the most abundant rare earth element, possesses a unique electronic structure with accessible 3+ and 4+ oxidation states, making it a versatile component in advanced materials benthambooks.comnih.govresearchgate.net. Cerium oxide (CeO₂), or ceria, is a widely researched material due to its high oxygen storage capacity and redox properties, which are crucial for its application in catalysis, fuel cells, and as a UV absorbent researchgate.net. The ability of cerium to readily switch between its oxidation states is central to its catalytic activity, particularly in oxidation and reduction reactions. Academic research on cerium-based materials often focuses on harnessing these properties for environmental remediation, energy conversion, and biomedical applications benthambooks.comnih.gov.
The combination of cadmium and cerium in a single chemical system offers the potential to create materials that leverage the distinct characteristics of both elements. For instance, the semiconductor properties of cadmium compounds can be coupled with the catalytic activity of cerium compounds to develop novel photocatalysts. Furthermore, the formation of intermetallic compounds between cadmium and cerium can lead to materials with unique magnetic and electronic properties, driven by the interaction between cadmium's d-electrons and cerium's f-electrons mdpi.com.
Research Trajectories and Scholarly Focus on Cadmium-Cerium Chemical Compounds
Current research on cadmium-cerium chemical systems is multifaceted, with several key trajectories emerging from the scientific literature. A significant area of focus is the synthesis and characterization of cadmium-cerium oxides and sulfides for photocatalytic applications. Researchers are exploring how the combination of these elements can enhance the degradation of organic pollutants under light irradiation. Studies have shown that mixed-oxide catalysts of cerium and cadmium can exhibit significantly higher photocatalytic activity compared to the individual oxides mdpi.com. The synthesis of cerium oxide/cadmium sulfide (CeO₂/CdS) nanocomposites is another active area, with research focused on optimizing their structure and morphology to improve their efficiency in photocatalysis researchgate.net.
Another important research direction is the investigation of the structural and physical properties of cadmium-cerium intermetallic compounds. The Cd-Ce phase diagram indicates the existence of several stable intermetallic compounds, and researchers are working to synthesize and characterize these phases to understand their crystal structures and physical properties. This includes studying their magnetic and electronic behavior, which is of fundamental interest in condensed matter physics and could lead to applications in magnetic materials and electronic devices.
Furthermore, there is growing interest in the development of multicomponent materials that include cadmium and cerium alongside other elements. For example, the doping of cadmium ferrites with cerium has been shown to improve their structural and transport properties for high-frequency applications. This highlights a broader trend in materials science of using rare earth elements like cerium to tune the properties of functional materials.
Future scholarly focus is likely to expand into the exploration of more complex Ce-Cd based multicomponent systems, including high-entropy alloys and complex oxides. The aim will be to discover new phases with tailored properties for a range of applications, from catalysis and energy storage to advanced electronic and magnetic devices. The development of novel synthesis techniques to control the composition, structure, and morphology of these materials at the nanoscale will be crucial for unlocking their full potential.
Detailed Research Findings
Synthesis and Properties of Cadmium-Cerium Compounds
The investigation into cadmium-cerium chemical systems has led to the synthesis and characterization of a variety of compounds, each exhibiting unique properties stemming from the interplay between the constituent elements.
Cadmium-Cerium Oxides and Sulfides:
Mixed-metal oxides and sulfides containing cadmium and cerium have been a primary focus of research due to their potential in photocatalysis.
Cerium/Cadmium Mixed Oxide Catalysts: These have been synthesized via co-precipitation methods. Studies have shown that the photocatalytic activity of these mixed oxides in the degradation of organic dyes is highly dependent on the Ce/Cd ratio. For instance, a 50Ce/25Cd mixed oxide catalyst demonstrated a 91% decolorization efficiency of Orange G dye, significantly higher than that of pure cerium oxide (59%) or cadmium oxide (4%). The enhanced activity is attributed to the synergistic effects between the two metal oxides, which can modify the material's band gap and improve charge separation. mdpi.com
Cerium Oxide/Cadmium Sulfide (CeO₂/CdS) Nanocomposites: These have been synthesized using methods like the inverse microemulsion technique. Characterization using X-ray diffraction (XRD), scanning electron microscopy (SEM), and UV-visible spectroscopy has confirmed the formation of nanocomposites. These materials are being investigated for their photocatalytic potential in the degradation of pollutants like methylene (B1212753) blue. The combination of CeO₂ with CdS can enhance photocatalytic efficiency by promoting charge transfer and reducing the recombination of photogenerated electron-hole pairs.
Cadmium-Cerium Ferrites:
The incorporation of cerium into cadmium ferrite (CdFe₂O₄) has been explored to tailor its properties for high-frequency applications.
Ce³⁺ Doped CdFe₂O₄: These materials have been prepared through co-precipitation. The substitution of Fe³⁺ with Ce³⁺ ions in the spinel structure leads to changes in the lattice parameters and crystallite size. Research indicates that doping with cerium can enhance the DC electrical resistivity and reduce the dielectric tangent loss, making these materials suitable for use in high-frequency devices.
Cadmium-Cerium Intermetallic Compounds:
The binary phase diagram of cadmium and cerium reveals the existence of several intermetallic compounds.
Synthesis: These compounds are typically synthesized by high-temperature reactions between the elemental components in sealed crucibles (e.g., tantalum or molybdenum) to prevent the evaporation of the volatile cadmium.
Crystal Structures: The crystal structures of various Cd-Ce intermetallic compounds have been determined using X-ray diffraction. For example, the existence of compounds such as CeCd, CeCd₂, CeCd₃, CeCd₄.₅, CeCd₆, and CeCd₁₁ has been reported.
Magnetic Properties: The magnetic properties of rare earth-cadmium intermetallic compounds are of significant interest. The interaction between the localized 4f electrons of cerium and the conduction electrons gives rise to complex magnetic behaviors. Perturbed angular correlation (PAC) spectroscopy has been used to study the magnetic hyperfine fields at the cadmium sites in these compounds.
Below is a table summarizing some of the known cadmium-cerium compounds and their key characteristics:
| Compound System | Synthesis Method | Key Properties | Potential Applications |
| Ce/Cd Mixed Oxides | Co-precipitation | Enhanced photocatalytic activity | Environmental remediation |
| CeO₂/CdS Nanocomposites | Inverse microemulsion | Improved charge separation | Photocatalysis |
| Ce-doped CdFe₂O₄ | Co-precipitation | High electrical resistivity, low dielectric loss | High-frequency devices |
| Ce-Cd Intermetallics | High-temperature solid-state reaction | Unique crystal structures, interesting magnetic properties | Magnetic materials, fundamental research |
Table 1: Summary of Cadmium-Cerium Compound Systems
Properties
CAS No. |
12292-05-6 |
|---|---|
Molecular Formula |
CdCe |
Molecular Weight |
252.53 g/mol |
IUPAC Name |
cadmium;cerium |
InChI |
InChI=1S/Cd.Ce |
InChI Key |
KNIRUYDZKXGTAW-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Ce] |
Origin of Product |
United States |
Synthesis Methodologies for Cadmium Cerium Compounds and Composites
Solution-Based Approaches
Solution-based synthesis methods are widely employed for the production of cadmium-cerium materials due to their versatility, low cost, and ability to yield materials with controlled characteristics. scielo.org.mxbiointerfaceresearch.comscirp.org These techniques involve the reaction of precursors in a liquid medium, allowing for homogeneous mixing at the atomic or molecular level.
Co-precipitation Techniques for Nanoparticle Synthesis
Co-precipitation is a straightforward and effective method for synthesizing cadmium-cerium oxide nanoparticles. scielo.org.mxbiointerfaceresearch.comscirp.org This technique involves the simultaneous precipitation of cadmium and cerium ions from a solution by adding a precipitating agent. The resulting precipitate, often a carbonate or hydroxide (B78521) precursor, is then washed, dried, and calcined to obtain the final mixed oxide nanoparticles. scielo.org.mxsmf.mx
Key parameters that influence the characteristics of the synthesized nanoparticles include the concentration of precursors, the pH of the solution, the reaction temperature, and the choice of the precipitating agent. scielo.org.mxscirp.org For instance, in the synthesis of cerium oxide nanoparticles, cerium nitrate (B79036) hexahydrate and potassium carbonate can be used as precursors, with the pH maintained at a constant value during the precipitation process. scielo.org.mx The resulting material often exhibits a cubic fluorite structure. scielo.org.mxscienceopen.com
A study on the synthesis of Cd-doped CeO2 nanoparticles utilized a co-precipitation technique with cadmium acetate (B1210297) and cerium (III) nitrate hexahydrate as precursors and sodium hydroxide as the precipitating agent. scirp.org The average particle size of the synthesized Cd-doped CeO2 was found to be in the range of 8-10 nm. scirp.org Another work reported the preparation of metal-doped (including Ce) CdS nanoparticles via a chemical co-precipitation method, resulting in cubic structures with average crystallite sizes between 4.0 and 4.5 nm. scirp.org
Table 1: Research Findings on Co-precipitation Synthesis of Cadmium-Cerium Nanoparticles
| Precursors | Precipitating Agent | Resulting Compound | Average Particle Size | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Cadmium Acetate, Cerium(III) Nitrate Hexahydrate | Sodium Hydroxide | Cd-doped CeO₂ | 8-10 nm | Incorporation of cadmium did not alter the cubic fluorite structure of CeO₂. | scirp.org |
| Cerium Nitrate Hexahydrate, Potassium Carbonate | Potassium Carbonate | CeO₂ | ~20 nm | A simple and effective method for producing CeO₂ nanoparticles with a cubic structure. | scielo.org.mxsmf.mxscienceopen.com |
| Cadmium Chloride, Sodium Sulfide (B99878), Cerium Chloride | Sodium Sulfide | Ce-doped CdS | 4.0-4.5 nm | Doping with cerium resulted in a decrease in the crystallite size of CdS. | scirp.org |
Sol-Gel Synthesis Methods for Controlled Material Formation
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. vistas.ac.iniaea.orgcapes.gov.br This method offers excellent control over the product's purity, homogeneity, and stoichiometry at lower temperatures compared to other methods. vistas.ac.in The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.
For the synthesis of cadmium-doped cerium oxide (Cd-doped CeO₂), a modified sol-gel approach can be employed. researchgate.net In one method, a solution of cadmium nitrate tetrahydrate and cerium sulphate tetrahydrate is prepared in distilled water. researchgate.net Another approach involves using cerium(III) nitrate hexahydrate as the cerium precursor, which is dissolved in methanol (B129727) to form a transparent sol, followed by the addition of an ammonia (B1221849) solution to produce a gel. researchgate.net The introduction of a small amount of cadmium has been found to significantly impact and control the size and shape of the resulting nanoparticles. vistas.ac.in
Cd-doped CeO₂ nanoparticles synthesized via the sol-gel method have been shown to have a cubic fluorite phase structure with spherical or elliptical morphology. vistas.ac.iniaea.orgcapes.gov.brresearchgate.net The particle sizes can be as small as 7-8 nm. vistas.ac.iniaea.orgcapes.gov.brresearchgate.net
Table 2: Research Findings on Sol-Gel Synthesis of Cadmium-Cerium Materials
| Cadmium Precursor | Cerium Precursor | Gelling Agent/Solvent | Resulting Compound | Particle Size/Morphology | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Cadmium Nitrate Tetrahydrate | Cerium Sulphate Tetrahydrate | Distilled Water | Cd-doped CeO₂ | Not Specified | Modified sol-gel approach for cerium-based cadmium oxide nanomaterials. | researchgate.net |
| Not specified (Cd doping) | Cerium(III) Nitrate Hexahydrate | Methanol, Ammonia | Cd-doped CeO₂ | 7-8 nm, Spherical/Elliptical | Facile synthesis of nanostructured Cd-doped CeO₂ with a cubic fluorite phase. | vistas.ac.iniaea.orgcapes.gov.brresearchgate.net |
Chemical Refluxing Approaches for Nanocrystal Production
Chemical refluxing is a technique used in the synthesis of nanocrystals that involves heating a reaction mixture in a flask equipped with a condenser. mdpi.com The condenser cools any vapor produced, causing it to drip back into the reaction flask, thus allowing the reaction to be carried out at a constant temperature for an extended period without loss of solvent. mdpi.com
This method has been successfully used to prepare cadmium sulfide (CdS) nanoparticles doped with cerium (Ce) and gallium (Ga). mdpi.com In a typical synthesis, aqueous solutions of cadmium acetate, cerium chloride, and gallium nitrate are mixed and heated. mdpi.com A stabilizing agent like polyethylene (B3416737) glycol (PEG) is added, followed by the gradual addition of a sodium sulfide solution. The mixture is then refluxed for several hours at a specific temperature, for instance, 120 °C. mdpi.com
The resulting nanoparticles are often irregularly shaped. mdpi.com This method allows for the effective incorporation of dopant ions like cerium into the host CdS matrix. mdpi.comresearchgate.net In another application, the refluxing method was utilized in the synthesis of Ce-doped water-soluble CdTe quantum dots, where the reaction was carried out in an oil bath at temperatures ranging from 80 to 100 °C for 0.5 to 3 hours. google.com
Table 3: Research Findings on Chemical Refluxing Synthesis of Cadmium-Cerium Nanocrystals
| Cadmium Precursor | Cerium Precursor | Other Precursors/Reagents | Temperature | Reflux Time | Resulting Compound | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|---|
| Cadmium Acetate Dihydrate | Cerium Chloride Heptahydrate | Gallium Nitrate Hydrate, Sodium Sulfide Nonahydrate, Polyethylene Glycol | 120 °C | 8 hours | CdS:Ce and CdS:(Ce, Ga) nanoparticles | Effective incorporation of Ce and Ga ions into the CdS matrix; irregularly shaped nanoparticles. | mdpi.comresearchgate.net |
| Soluble Cadmium Salt | Soluble Cerium Salt | Tellurium Dioxide, Thiovanic Acid, Sodium Borohydride | 80-100 °C | 0.5-3 hours | Ce-doped CdTe quantum dots | Synthesis of water-soluble quantum dots with particle sizes of 3-5 nm. | google.com |
Inverse Microemulsion Methodologies for Nanocomposite Fabrication
The inverse microemulsion method, also known as reverse micelle synthesis, is a technique used to create nanoparticles with a controlled size and structure. researchgate.netmdpi.com This method involves creating a thermodynamically stable dispersion of two immiscible liquids, typically water and oil, with the aid of a surfactant. The aqueous phase is dispersed as nano-sized droplets within the continuous oil phase. These water droplets act as nanoreactors for the synthesis of nanoparticles.
This methodology has been employed for the synthesis of cerium oxide (CeO₂)/cadmium sulfide (CdS) nanocomposites. researchgate.netaminer.cnresearchgate.net The process typically involves preparing two separate microemulsions, one containing the cerium and cadmium precursors and the other containing the precipitating agent. When these two microemulsions are mixed, the collision and coalescence of the reverse micelles bring the reactants into contact, leading to the formation of the nanocomposite within the confined space of the micelles.
The size of the resulting nanoparticles can be controlled by adjusting the water-to-surfactant molar ratio. researchgate.net Common components used in this method include cyclohexane (B81311) as the oil phase, Triton X-100 or cetyl trimethyl ammonium (B1175870) bromide (CTAB) as the surfactant, and n-butanol or 2-propanol as a co-surfactant. mdpi.comresearchgate.netresearchgate.net This technique has been used to produce CeO₂ nanoparticles with an average particle size of around 4 nm. mdpi.com
Table 4: Research Findings on Inverse Microemulsion Synthesis of Cadmium-Cerium Nanocomposites
| Oil Phase | Surfactant | Co-surfactant | Precursors | Resulting Compound | Average Particle Size | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|---|
| Cyclohexane | Triton X-100 | n-butanol | Not specified (for Ce-doped nickel sulfide) | Cerium doped nickel sulphide | Not specified | Micro-emulsion mediated hydrothermal method. | researchgate.net |
| Cyclohexane | Triton X-100 | 2-propanol | Cerium nitrate | CeO₂ nanoparticles | 4 nm | Synthesis of CeNPs with a cubic fluorite structure. | mdpi.com |
| n-octane | Cetyl trimethyl ammonium bromide (CTAB) | 1-butanol | Cerium nitrate | CeO₂ nanoparticles | ~3.7 nm | Produced well-defined polyhedral shaped particles. | researchgate.net |
Wet Precipitation Protocols for Mixed Oxide Preparations
Wet precipitation is a common and straightforward method for synthesizing mixed oxide materials. This technique involves the precipitation of a solid from a solution containing the desired cations upon the addition of a precipitating agent.
In the context of cadmium-cerium compounds, a one-pot co-precipitation method has been used to fabricate binary CdS/CeO₂ nanocomposites. bohrium.com This involves mixing aqueous solutions of the cadmium and cerium precursors and then adding a precipitating agent to induce the formation of the nanocomposite. The molar ratio of the precursors can be varied to control the composition and properties of the final product. bohrium.com
For example, CdS/CeO₂ (1:1) nanocomposites with a particle size of 8.9 ± 0.3 nm have been successfully synthesized using this method. bohrium.com The resulting precipitate is typically collected by centrifugation, washed to remove impurities, and then dried. bohrium.com This method is considered advantageous due to its simplicity and the ability to produce materials with good stability and reusability. bohrium.com
Another study details the synthesis of cerium oxide nanoparticles using cerium nitrate as the raw material and ammonium acid carbonate as the precipitation agent. researchgate.net The use of a dispersant and supersonic waves was found to be beneficial in preventing agglomeration of the precipitate. researchgate.net
Table 5: Research Findings on Wet Precipitation of Cadmium-Cerium Mixed Oxides
| Cadmium Precursor | Cerium Precursor | Precipitating Agent | Resulting Compound | Particle Size | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Not specified | Not specified | Not specified | CdS/CeO₂ nanocomposite | 8.9 ± 0.3 nm | One-pot co-precipitation method; molar ratio of CdS:CeO₂ was varied. | bohrium.com |
| Not applicable | Cerium Nitrate | Ammonium Acid Carbonate | Cerium Oxide nanoparticles | Not specified | Dispersant and supersonic waves helped prevent agglomeration. | researchgate.net |
Solid-State and Vapor-Phase Synthesis Routes
While solution-based methods are prevalent, solid-state and vapor-phase synthesis routes also offer pathways to cadmium-cerium compounds, though they are less commonly reported in the literature for this specific combination.
Solid-state reactions typically involve the heating of solid precursors at high temperatures to induce diffusion and reaction. This method is often used for producing bulk materials and can lead to highly crystalline products.
Vapor-phase synthesis techniques, such as chemical vapor deposition (CVD) or physical vapor deposition (PVD), involve the reaction of gaseous precursors to form a solid product. These methods can produce high-purity thin films and coatings with controlled thickness and morphology.
Currently, detailed research findings specifically on solid-state and vapor-phase synthesis routes for cadmium-cerium compounds are not as extensively documented as their solution-based counterparts in the available literature.
Calcination-Derived Synthesis from Precursor Salts
Calcination, a high-temperature heat treatment process, is a fundamental technique for synthesizing cadmium-cerium oxides from precursor salts. This method typically involves the thermal decomposition of a mixture of cadmium and cerium salts, such as nitrates or carbonates, in a controlled atmosphere. The precursors are intimately mixed and heated to a specific temperature, leading to the formation of the desired oxide compound.
For instance, cerium carbonate can be used as a precursor which, upon calcination in air, transforms into cerium oxide. acs.org Studies have shown that the morphology of the initial carbonate particles can be well-maintained even after calcination at high temperatures, such as 500°C. acs.org The crystallite size of the resulting cerium oxide is influenced by the calcination temperature; as the temperature increases, the crystallite size also tends to increase. acs.org For example, crystallite sizes can increase from approximately 4.9 nm at 300°C to 9.3 nm at 500°C. acs.org
The synthesis of cerium oxide nanoparticles via precipitation followed by calcination is a common approach. undip.ac.idnih.gov In one method, cerium(III) nitrate hexahydrate is used as a precursor, and the resulting precipitate is calcined at temperatures ranging from 500 to 700°C. undip.ac.idnih.gov The choice of precipitating agent, such as sodium hydroxide, and the calcination temperature are critical parameters that affect the final properties of the nanoparticles. researchgate.net Increasing the calcination temperature can lead to a reduction in particle agglomeration and a more homogeneous particle distribution. researchgate.net
Similarly, the co-precipitation method is widely used for synthesizing doped materials. In the case of cadmium-doped cerium oxide, precursors like cadmium acetate and cerium(III) nitrate hexahydrate are used. scirp.org The resulting precipitate is then subjected to calcination to obtain the final doped nanoparticles. scirp.org This technique is valued for its simplicity, low cost, and scalability. scirp.org
Spray Pyrolysis Techniques for Thin Film Deposition
Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of cadmium-cerium compounds, particularly oxides, onto various substrates. cuet.ac.bd This method involves spraying a solution containing the precursor salts, such as cadmium acetate and cerium nitrate, onto a heated substrate. chalcogen.roresearchgate.netresearchgate.net The high temperature of the substrate causes the solvent to evaporate and the precursors to decompose, forming a thin film of the desired material.
This technique has been successfully employed to prepare cerium-doped cadmium oxide (CdO) thin films. chalcogen.roresearchgate.netresearchgate.netrsc.org The doping concentration of cerium can be precisely controlled by adjusting the composition of the precursor solution. chalcogen.rorsc.org For example, Ce-doped CdO thin films have been deposited with cerium concentrations ranging from 0.25 to 7.0 wt%. chalcogen.rorsc.org The structural and optical properties of the films are highly dependent on the doping level and deposition parameters. chalcogen.rouobaghdad.edu.iq
Key findings from spray pyrolysis deposition of Ce-doped CdO films include:
Structural Changes: X-ray diffraction (XRD) analysis often reveals a shift in the preferential growth orientation of the crystal planes upon cerium incorporation into the CdO matrix. rsc.org The crystallite size can also be affected, with some studies reporting a decrease in size with increasing cerium concentration. chalcogen.roresearchgate.net
Optical Properties: The optical band gap of the films can be tuned by varying the cerium doping level. An increase in the band gap from 2.38 eV to 2.63 eV has been observed with increasing Ce doping. rsc.org
Electrical Properties: The electrical conductivity of the films can be significantly enhanced. For instance, the charge carrier concentration in CdO thin films has been shown to increase from 1.0 × 10²⁰ cm⁻³ to 3.85 × 10²⁰ cm⁻³ with the addition of 0.50 wt% Ce. rsc.org
Reactive Infiltration Methods for Complex Nanocomposite Architectures
Reactive infiltration is a novel, solution-based, single-step methodology for synthesizing nanoparticles within a porous host structure, creating complex nanocomposite architectures. gla.ac.uk This technique is particularly useful for creating cerium-based nanoparticles within metal-organic frameworks (MOFs). gla.ac.uk
The process relies on a complementary pairing of a highly basic precursor and a protic host. gla.ac.uk For example, a cerium precursor can spontaneously react within the protic environment of a MOF-808 host structure, leading to the in-situ formation of cerium nanoparticles encapsulated within the MOF. gla.ac.uk A key advantage of this method is that the structural integrity, including the crystallinity and high surface area of the host MOF, is often retained after the infiltration and reaction process. gla.ac.uk
Characterization techniques have demonstrated that the resulting nanocomposites can contain a mixture of Ce³⁺ and Ce⁴⁺ oxidation states. gla.ac.uk The ratio of these oxidation states can be influenced by post-synthetic modifications, such as thermal or oxidative treatments. gla.ac.uk These treatments can lead to changes in the microstructure of the composite and a concurrent alteration in the Ce³⁺:Ce⁴⁺ ratio. gla.ac.uk This method opens up possibilities for designing functional nanocomposites with tailored redox properties for applications such as catalysis. gla.ac.uk
Engineering of Stoichiometry and Doping Concentrations
The ability to precisely control the stoichiometry and introduce dopants into the crystal lattice of cadmium and cerium-based materials is crucial for tuning their physical and chemical properties. Doping strategies are employed to enhance optical, electrical, and catalytic performance by creating defects, altering the electronic band structure, and introducing new active sites.
Strategies for Cerium Doping in Cadmium-Based Host Lattices
Cerium is a common dopant used to modify the properties of cadmium-based compounds like cadmium sulfide (CdS) and cadmium oxide (CdO). The introduction of cerium ions into the host lattice can lead to significant improvements in their performance for various applications.
Cerium Doping in Cadmium Sulfide (CdS):
Cerium-doped CdS nanoparticles are often synthesized using wet chemical methods like co-precipitation. researchgate.netresearchgate.net In a typical synthesis, precursor salts of cadmium and cerium are dissolved and then precipitated to form Ce:CdS nanoparticles. researchgate.netresearchgate.net Doping concentrations are typically in the range of 1 to 3 mol%. researchgate.netresearchgate.net
Key research findings on Ce-doped CdS include:
Structural Integrity: XRD studies have shown that the hexagonal wurtzite structure of CdS is generally preserved after cerium doping, with no formation of secondary phases. researchgate.netresearchgate.net
Optical Properties: Cerium doping can broaden the absorption range of CdS, leading to enhanced optical absorbance. researchgate.net The presence of Ce³⁺ ions can also lead to luminescence enhancement. researchgate.net
Photocatalytic Activity: Ce³⁺ doping can suppress the recombination of electron-hole pairs, which significantly boosts the photocatalytic activity of CdS for applications like the degradation of pollutants. rsc.org The doping process can also create surface acid sites that enhance the adsorption of organic molecules and act as active sites for chemical reactions. rsc.org
Cerium Doping in Cadmium Oxide (CdO):
Cerium-doped CdO materials have been synthesized using various methods, including spray pyrolysis for thin films and sol-gel approaches for nanoparticles. rsc.orgresearchgate.net Doping concentrations can range from low levels (0.25 wt%) to higher concentrations (5 wt%). rsc.orgresearchgate.net
| Doping Concentration | Synthesis Method | Key Finding | Reference |
|---|---|---|---|
| 0.50 wt% | Spray Pyrolysis | Increased charge carrier concentration and decreased resistivity. | rsc.org |
| 3% | Sol-Gel | Remarkable specific capacitance of 1027 F/g at 1 A/g. | researchgate.net |
| 5% | Sol-Gel | Higher surface area of 25.3 m²/g. | researchgate.net |
Methodologies for Cadmium Doping in Cerium-Based Host Lattices
Cadmium can also be introduced as a dopant into cerium-based host lattices, most notably cerium oxide (CeO₂), to modify its properties.
Cadmium Doping in Cerium Oxide (CeO₂):
Cadmium-doped CeO₂ nanoparticles are typically synthesized via chemical co-precipitation. scirp.orgscirp.orgresearcher.life Cadmium acetate and cerium(III) nitrate hexahydrate are common precursors, with doping concentrations of cadmium ions typically ranging from 1 to 5 mol%. scirp.orgscirp.orgresearcher.life
Research has shown the following effects of cadmium doping on CeO₂:
Structural Properties: XRD analysis confirms that the cubic fluorite structure of CeO₂ is maintained even after the incorporation of cadmium ions. scirp.orgscirp.org However, doping can lead to a decrease in the particle size of the CeO₂ nanoparticles. scirp.org For example, the average particle size of pure CeO₂ was found to be around 10 nm, which decreased upon cadmium doping. scirp.orgresearcher.life
Morphological Changes: Scanning electron microscopy (SEM) has indicated that cadmium doping can influence the grain growth, sometimes leading to smaller grain sizes compared to pure CeO₂. researcher.life
| Cd Doping (mol%) | Synthesis Method | Average Particle Size (nm) | Key Structural Finding | Reference |
|---|---|---|---|---|
| 0 | Co-precipitation | ~10 | Cubic fluorite structure | scirp.orgresearcher.life |
| 1, 3, 5 | Co-precipitation | 8 - 10 | No alteration of unit cell structure | scirp.org |
| - | Co-precipitation | 5-6 | Particle size smaller than pure CeO₂ | scirp.org |
Development of Multi-Doping and Co-Doping Strategies
To further enhance the properties of materials, multi-doping and co-doping strategies involving cadmium and cerium, often with a third element, are being explored. These strategies aim to create synergistic effects that are not achievable with single-dopant systems.
An example of this is the co-doping of cadmium sulfide (CdS) with both cerium and gallium (Ga). mdpi.com This co-doping has been shown to significantly improve the photocatalytic hydrogen production rate compared to both pure CdS and singly-doped CdS:Ce. mdpi.com The H₂ production rate for CdS:(Ce, Ga) was found to be nearly 13.9 times larger than that of pure CdS and 2.1 times larger than that of CdS:Ce. mdpi.com The successful incorporation of both Ce and Ga into the CdS matrix, substituting Cd(II) sites, is evidenced by a reduction in the lattice constant. mdpi.com
Another example involves the co-doping of cerium and tin (Sn) in cadmium zinc sulfide (CdZnS) thin films synthesized by chemical bath deposition. scispace.com The photoluminescence emission peak was observed to shift to a higher wavelength region with increased intensity upon Ce doping and was further enhanced by Ce–Sn co-doping. scispace.com
These multi-doping strategies demonstrate a powerful approach to materials design, allowing for the fine-tuning of electronic and optical properties for advanced applications.
Nanostructure and Microstructure Control during Material Synthesis
The precise control of nanostructure and microstructure during the synthesis of cadmium-cerium (Cd-Ce) compounds and composites is critical for tailoring their physicochemical properties for specific applications. Various synthesis methodologies have been developed to manipulate particle size, morphology, phase composition, and spatial distribution of constituent materials. These methods leverage different chemical and physical principles to achieve desired structural outcomes, from zero-dimensional nanoparticles to complex three-dimensional composite scaffolds.
Key strategies for controlling nano- and microstructures include wet-chemical routes like sol-gel, hydrothermal, chemical precipitation, and inverse microemulsion techniques, as well as methods like electrospinning for creating composite fibers. The selection of a particular synthesis method and the fine-tuning of its parameters—such as precursor concentration, temperature, pH, and the use of stabilizing agents—are fundamental to achieving materials with optimized performance. tesisenred.netmdpi.com
Sol-Gel Method
The sol-gel process is a versatile and widely used technique for synthesizing Cd-doped cerium oxide (CeO₂) nanoparticles with controlled morphology and size. researchgate.net This method offers advantages such as excellent homogeneity, high purity, and the ability to produce phase-pure powders at lower temperatures. malayajournal.org In a typical synthesis of Cd-doped CeO₂ nanoparticles, cerium nitrate and a cadmium source are used as precursors. The process allows for the creation of nanostructured materials with specific morphologies. For instance, a facile sol-gel method has been shown to produce spherical or elliptical Cd-doped CeO₂ nanoparticles with sizes in the range of 7 to 8 nm. researchgate.net The controlled size and uniform distribution are evidenced by a blue shift in the material's absorption spectrum. researchgate.net The final particle size and morphology are influenced by several factors, including the concentration of precursors, the type of solvent, pH, and the calcination temperature. malayajournal.orgresearchgate.net
Hydrothermal and Chemical Precipitation Methods
Hydrothermal and chemical precipitation methods are effective for producing binary metal oxide nanocomposites of cadmium and cerium. These techniques involve the reaction of precursors, such as cerium nitrate and cadmium nitrate, in an aqueous solution. researchgate.net
A combination of chemical precipitation and hydrothermal techniques has been successfully used to synthesize high-quality CeO₂/CdO binary metal oxide nanocomposites. researchgate.net This approach yielded spherical particles that form clusters, with an average nanocomposite diameter of approximately 27 nm. researchgate.net Similarly, a simple and effective hydrothermal route, without the use of expensive surfactants, has been employed to fabricate CeO₂/CdSe and CeO₂/CdTe nanocomposites. researchgate.net This method resulted in semi-spherical structures where CdSe and CdTe particles are deposited on the surface of CeO₂, forming a binary composite. researchgate.net The hydrothermal synthesis parameters, such as temperature and pressure, play a crucial role in determining the final shape, size, and other properties of the resulting nanocomposites. mdpi.comespublisher.com
Inverse Microemulsion Method
The inverse microemulsion technique provides a unique "nanoreactor" environment for synthesizing nanocomposites with controlled dimensions. This method involves creating water-in-oil microemulsions where the aqueous droplets serve as confined reaction volumes. The size of these nanoreactors, and consequently the resulting nanoparticles, can be controlled by adjusting the chemical composition of the microemulsion. researchgate.net This methodology has been applied to the synthesis of cerium oxide/cadmium sulfide (CeO₂/CdS) nanocomposites. researchgate.net The process facilitates the formation of the nanocomposite structure within the reaction medium, offering a pathway to engineer materials for specific applications like photocatalysis. researchgate.net
Electrospinning
Electrospinning is a versatile technique used to fabricate composite scaffolds with controlled microstructure, particularly for creating fibrous materials. granthaalayahpublication.org This method allows for the incorporation of mineral powders, such as those containing cerium, into a polymer matrix, like polycaprolactone (B3415563) (PCL). mdpi.com The process can produce composite fibers with diameters ranging from nanometers to several micrometers. mdpi.com By adjusting parameters like the polymer concentration in the precursor solution, it is possible to achieve more ordered fiber mats with homogeneous fiber dimensions. mdpi.com For instance, composite scaffolds of PCL loaded with Ce-containing powders have been fabricated, where the increase in polymer concentration led to more regular arrangements of particles within the fibers and a more balanced layout of powder agglomerates. This demonstrates effective control over the composite's microstructure.
Interactive Data Table: Synthesis and Nanostructure of Cd-Ce Compounds
| Synthesis Method | Compound/Composite | Precursors | Resulting Nanostructure/Microstructure | Key Findings & Citations |
| Sol-Gel | Cd-doped Cerium Oxide (CeO₂) | Cerium nitrate, Cadmium nitrate | Spherical/elliptical nanoparticles (7-8 nm) | Produces high-purity, homogeneous nanoparticles with narrow size distribution. researchgate.netresearchgate.net |
| Hydrothermal & Chemical Precipitation | CeO₂/CdO | Cerium nitrate, Cadmium nitrate | Spherical particle clusters (avg. diameter 27 nm) | Effective for creating binary metal oxide nanocomposites. researchgate.net |
| Hydrothermal | CeO₂/CdSe, CeO₂/CdTe | Cerium nitrate, Cadmium nitrate, Se/Te source | Semi-spherical structures with particle deposition on CeO₂ surface | Allows for fabrication without expensive surfactants. researchgate.net |
| Inverse Microemulsion | CeO₂/CdS | Cerium and Cadmium precursors, Surfactant | Nanocomposites formed in controlled "nanoreactors" | Enables precise control over nanoparticle size by adjusting microemulsion composition. researchgate.netresearchgate.net |
| Electrospinning | Polycaprolactone (PCL) / Ce-powder composite | PCL, Ce-containing powders | Composite fibers with controlled diameter and particle arrangement | Allows for fabrication of fibrous scaffolds with tailored microstructure. granthaalayahpublication.orgmdpi.com |
Advanced Characterization Techniques for Cadmium Cerium Systems
Structural Elucidation and Phase Analysis
Understanding the crystal structure and phase purity is fundamental to predicting and controlling the properties of Cd-Ce materials. Techniques such as X-ray diffraction, Raman spectroscopy, and selected area electron diffraction are indispensable for this purpose.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of cadmium-cerium compounds. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, researchers can identify the phases present, calculate lattice parameters, and estimate crystallite size.
In the study of a hydrated cadmium-cerium(III) chloride, CeCd4Cl11·13H2O, single-crystal X-ray diffraction revealed a monoclinic space group P21. carta-evidence.orgresearchgate.net The lattice parameters were determined to be a = 7.667(2) Å, b = 17.351(3) Å, c = 11.970(2) Å, and β = 101.61(3)°. researchgate.net This detailed structural analysis identified endless double chains formed by CdCl6 and CdOCl5 octahedra, along with isolated tricapped triangular prisms associated with the cerium cations. carta-evidence.orgresearchgate.net
For cerium-cadmium oxide nanophotocatalysts synthesized via coprecipitation, X-ray powder diffraction is utilized to analyze the particle size and confirm the crystalline nature of the material. researchgate.net Similarly, in the synthesis of Co1–xCdxCeyFe2–yO4 spinel nanoferrites, XRD is employed to confirm the formation of a single-phase spinel structure. researchgate.net The crystallite size and lattice parameters for these nanoferrites were found to be in the ranges of 20.89 nm to 50.98 nm and 0.8322 nm to 0.8412 nm, respectively. researchgate.net
The influence of composition on the crystal structure is also investigated using XRD. For instance, in Ce-La alloys, as the lanthanum content increases, the XRD peaks shift to lower 2θ angles, indicating an increase in the lattice d-spacings. This is expected due to the slightly larger metallic radius of lanthanum compared to cerium. iaea.org
| Compound | Crystal System | Space Group | Lattice Parameters | Crystallite Size (nm) |
|---|---|---|---|---|
| CeCd4Cl11·13H2O | Monoclinic | P21 | a=7.667(2) Å, b=17.351(3) Å, c=11.970(2) Å, β=101.61(3)° | N/A |
| Co1–xCdxCeyFe2–yO4 | Spinel | N/A | 0.8322 - 0.8412 nm | 20.89 - 50.98 |
Raman Spectroscopy for Vibrational Modes and Phonon Confinement
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. It provides information about the chemical bonds, symmetry of the crystal lattice, and the presence of defects or strain. In cadmium-cerium systems, Raman spectroscopy can identify characteristic phonon modes and reveal the effects of composition and nanostructuring on the vibrational properties.
In the broader context of related cadmium compounds like CdSe, Raman spectroscopy has been used to identify vibrational modes corresponding to Cd-Se covalent bonds. researchgate.net For instance, in cubic CdSe, a first-order longitudinal optical (LO) phonon mode is observed around 205 cm-1. researchgate.net The study of CdSe/CdS superlattices has shown the presence of confined optical modes and interface modes, with frequencies dependent on the layer thicknesses. arxiv.org For example, in a CdSe matrix, local vibrational modes of a sulfur layer were found at 265.2 and 274.6 cm−1. arxiv.org In a CdS matrix, gap modes from a selenium layer were observed at 187.3 and 217.0 cm−1. arxiv.org This detailed analysis of vibrational spectra helps in understanding the atomic dynamics and the influence of quantum confinement in nanostructures.
While specific Raman data for cadmium-cerium compounds is not extensively detailed in the provided search results, the principles applied to other cadmium-containing nanomaterials are directly relevant. The technique would be instrumental in identifying Ce-O and Cd-O vibrational modes and any shifts or broadening of these peaks due to doping or alloying, which would indicate changes in the local atomic environment and crystal quality.
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a technique performed in a transmission electron microscope (TEM) that provides crystallographic information about a specific, localized area of a sample. wikipedia.org By directing a parallel electron beam onto a thin crystalline specimen and observing the resulting diffraction pattern, one can determine the crystal structure, lattice parameters, and orientation of the selected region. wikipedia.org
The SAED pattern consists of a series of spots or rings, which correspond to the diffraction of electrons by the crystallographic planes. wikipedia.org A pattern of sharp, regularly spaced spots is indicative of a single-crystal structure, while concentric rings suggest a polycrystalline material. wikipedia.org In the context of cadmium-cerium systems, SAED is crucial for confirming the crystalline nature of nanoparticles and thin films and for determining their growth orientation. For instance, in the study of cast Mg–1Nd–1Ce–xZn–Zr alloys, SAED patterns are used in conjunction with TEM to analyze the crystal structure of different phases within the alloy. The diffraction patterns help to identify the crystallographic orientation of precipitates and the matrix, providing insights into the strengthening mechanisms of the material.
Morphological and Microstructural Characterization
The surface morphology and internal microstructure of cadmium-cerium materials significantly influence their physical and chemical properties. Electron microscopy techniques are paramount for visualizing these features at high resolution.
Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Size
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography, morphology, and grain size of materials. nih.gov It works by scanning a focused beam of electrons over a sample's surface and detecting the secondary or backscattered electrons emitted. This provides a high-resolution, three-dimensional-like image of the surface.
In the analysis of Co1–xCdxCeyFe2–yO4 spinel nanoferrites, SEM micrographs revealed the formation of well-defined, agglomerated grains. researchgate.net The grain sizes for these materials were found to be in the range of 120.8 nm to 211.3 nm and were observed to be nearly spherical. researchgate.net Similarly, for cerium-cobalt oxide bimetallic nanoparticles, SEM is used to characterize the morphology of the synthesized particles. researchgate.net The technique is essential for understanding how synthesis parameters affect the final particle size and shape distribution, which in turn can impact the material's catalytic or other functional properties.
| Dopant Concentration (x, y) | Grain Size Range (nm) |
|---|---|
| Co1–xCdxCeyFe2–yO4 | 120.8 - 211.3 |
Particle Size Distribution Analysis (e.g., Dynamic Light Scattering, DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles and molecules in a liquid suspension. The method is based on the principle of Brownian motion, where particles are in constant, random movement due to collisions with solvent molecules. DLS measures the fluctuations in the intensity of laser light scattered by these moving particles over time.
When applied to Cd-Ce systems, particularly nanoparticles dispersed in a liquid medium, DLS provides the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured, including any solvation layers. The PDI is a measure of the broadness of the size distribution.
In the characterization of cerium oxide nanoparticles, a common host for cadmium doping, DLS studies have revealed average particle sizes ranging from 45 nm to over 200 nm, often indicating significant levels of agglomeration in aqueous suspensions. For instance, analysis of cerium oxide nanoparticles synthesized via different methods has shown mean diameters of 100 nm and 115 nm. It's important to note that while DLS is effective for assessing initial aggregation and the presence of large aggregates, complementary techniques may be needed to detect smaller primary aggregates.
| Parameter | Description | Typical Application in Cd-Ce Systems |
| Z-average | Intensity-weighted mean hydrodynamic diameter. | To determine the average size of Cd-Ce oxide nanoparticles in a colloidal suspension. |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | To assess the uniformity of the nanoparticle size distribution. A PDI value > 0.4 may indicate a sample is not suitable for this analysis. researchgate.net |
| Size Distribution | A histogram or curve showing the relative abundance of different particle sizes. | To visualize the range of particle sizes present, including primary particles and agglomerates. |
Compositional and Elemental State Analysis
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition
Energy Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis of a sample. rdd.edu.iq It is typically coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM). The technique relies on the interaction between a high-energy electron beam and the sample, which causes the emission of characteristic X-rays from the atoms within the material. chemtube3d.comsciencepublishinggroup.com Each element has a unique atomic structure and therefore emits X-rays at a unique set of energies, allowing for qualitative and quantitative elemental identification. rdd.edu.iq
In the context of cadmium-cerium compounds, EDX is an indispensable tool for confirming the presence and distribution of cadmium, cerium, and oxygen. The resulting EDX spectrum displays peaks corresponding to the specific X-ray energies of each element. The intensity of these peaks can be used to determine the relative atomic or weight percentage of the constituent elements, thereby verifying the intended stoichiometry of the synthesized material. For example, in studies of Al-doped Cadmium Sulfide (B99878) (CdS) thin films, EDX spectra clearly show distinct peaks for Cd and S, and the appearance of an Al peak upon doping confirms its incorporation. physchemres.org Similarly, for a Cd-Ce oxide material, EDX analysis would be used to confirm the presence of Cd, Ce, and O peaks and to map their distribution across the sample's surface. iaescore.comresearchgate.net
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Trace Element Quantification
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for determining the elemental composition of a wide variety of samples, particularly for quantifying trace elements. osu.edu The method involves introducing a liquid sample into a high-temperature argon plasma (around 6,000-10,000 K), which excites the atoms of the elements present. osu.edu As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. frontiersin.org
For cadmium-cerium systems, ICP-OES is employed to accurately determine the bulk elemental composition and to quantify any trace-level impurities that may have been introduced during synthesis. This is crucial as even minute impurities can significantly alter the material's properties. The technique is known for its high sensitivity, precision, and ability to perform multi-element analysis simultaneously. osu.edufrontiersin.org To analyze solid samples like Cd-Ce oxides, they must first be digested into a liquid solution using strong acids. frontiersin.org Studies determining cadmium content in various matrices have demonstrated the high sensitivity of ICP-OES.
The table below shows typical analytical figures of merit for the determination of cadmium using different spectrometric methods, highlighting the sensitivity of ICP-based techniques.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| ICP-MS | 0.003 mg/kg | 0.010 mg/kg |
| ICP-OES | 0.021 mg/kg | 0.070 mg/kg |
| GF-AAS | 0.001 mg/kg | 0.003 mg/kg |
| Data adapted from a comparative study on cadmium determination. mtu.edu |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 2-10 nm of a material's surface. researchgate.net XPS works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the surface.
XPS is particularly vital for analyzing cadmium-cerium systems due to its ability to determine the oxidation states of the constituent metals. For cerium, XPS can distinguish between the Ce³⁺ and Ce⁴⁺ oxidation states. refractiveindex.info The Ce 3d spectrum is complex, featuring multiple peaks due to final-state effects, and requires careful deconvolution to quantify the relative concentrations of Ce³⁺ and Ce⁴⁺, which is critical for applications in catalysis. refractiveindex.inforesearchgate.net The presence of Ce³⁺ is often linked to the formation of oxygen vacancies.
For cadmium, XPS is used to identify its chemical state, typically as Cd²⁺ in an oxide matrix. The binding energy of the Cd 3d peak provides this information. For example, the Cd 3d₅/₂ peak for cadmium metal is found at approximately 405.0 eV, while in its native oxide (CdO), it shifts to a slightly higher binding energy of around 405.5 eV. researchgate.net
| Element | Orbital | Oxidation State | Approximate Binding Energy (eV) |
| Cadmium | Cd 3d₅/₂ | Cd⁰ (metal) | 405.0 |
| Cadmium | Cd 3d₅/₂ | Cd²⁺ (in CdO) | 405.5 |
| Cerium | Ce 3d | Ce⁴⁺ | Multiple peaks (e.g., v, v'', v''', u, u'', u''') |
| Cerium | Ce 3d | Ce³⁺ | Multiple peaks (e.g., v₀, v', u₀, u') |
| Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. |
X-ray Absorption Spectroscopy (XAS) and Electron Energy Loss Spectroscopy (EELS)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is element-specific and can be applied to materials in various forms. XAS is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination chemistry (e.g., tetrahedral or octahedral) of the absorbing atom.
EXAFS provides information on the local atomic environment, including bond distances, coordination number, and the identity of neighboring atoms.
In studies of cadmium-containing materials, Cd K-edge EXAFS has been used to determine the coordination environment, revealing, for example, a tetrahedral coordination of cadmium by sulfur atoms with a Cd-S distance of 2.54 Å in certain biological complexes. researchgate.net For Cd-Ce oxides, XAS could similarly be used to determine the local coordination and bond lengths around both Cd and Ce atoms.
Electron Energy Loss Spectroscopy (EELS) is another technique that provides elemental and chemical information, often performed within a transmission electron microscope (TEM). EELS analyzes the energy distribution of electrons that have passed through a thin sample. Some electrons lose energy through inelastic scattering, and the amount of energy lost is characteristic of the elements and bonding present. EELS is complementary to EDX but offers improved spatial resolution (down to 1 nm), higher energy resolution, and greater sensitivity to lighter elements. For Cd-Ce systems, EELS can be used to map the elemental distribution at the nanoscale and to probe the local electronic structure through the fine structure of the core-loss edges.
Spectroscopic Probing of Electronic and Optical Properties
The electronic structure of cadmium-cerium compounds directly influences their optical properties, such as light absorption and emission. These properties are typically investigated using UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy.
UV-Visible Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This analysis provides information about the material's electronic band gap, which is the energy difference between the valence band and the conduction band. For semiconductor materials like Cd-Ce oxides, the band gap determines the wavelength of light they can absorb and is a critical parameter for photocatalytic applications. Studies on cadmium-doped cerium oxide (Cd-doped CeO₂) have shown that doping can shift the absorption edge. For instance, the introduction of Cd into the CeO₂ lattice can cause a red shift (a shift to longer wavelengths), effectively narrowing the band gap and enhancing absorption in the visible light range. Conversely, doping cadmium oxide (CdO) with cerium has also been shown to influence the band gap, with small amounts of Ce doping causing a significant narrowing of the CdO band gap.
Photoluminescence (PL) Spectroscopy is a technique that examines the light emitted from a material after it has absorbed photons. When a material absorbs light, electrons are excited to higher energy states. PL spectroscopy measures the spectrum of light emitted as these electrons relax back to their ground state. The PL spectrum provides insights into the material's electronic structure, defects, and recombination processes of electron-hole pairs. In Cd-doped CeO₂ nanoparticles, PL studies have shown luminescence in the violet-blue-green region. The intensity of this emission was found to decrease as the concentration of the cadmium dopant increased, which can be indicative of altered charge carrier dynamics and the introduction of non-radiative recombination pathways.
| Technique | Information Obtained | Relevance to Cd-Ce Systems |
| UV-Visible Spectroscopy | Light absorption spectrum, Optical band gap (Eg). | Determines the wavelength range for photo-excitation; crucial for photocatalysis and optoelectronic devices. Doping with Cd or Ce can tune the band gap. |
| Photoluminescence (PL) Spectroscopy | Emission spectrum, information on electron-hole recombination, defect states, and energy transfer. | Probes the fate of photo-excited charge carriers and the influence of dopants on luminescent properties and photocatalytic efficiency. |
UV-Visible Spectroscopy and Diffuse Reflectance Spectra for Optical Absorption and Band Gap Analysis
UV-Visible spectroscopy is a fundamental technique for investigating the optical properties of cadmium-cerium materials, specifically their light absorption characteristics and electronic structure. The analysis of absorption spectra allows for the determination of the optical band gap (Eg), a critical parameter for semiconductor applications.
In studies of cadmium-doped cerium oxide (Cd-doped CeO₂), UV-Visible absorption spectroscopy reveals that the inclusion of cadmium can significantly alter the optical properties of the host ceria nanoparticles. The absorption edge of Cd-doped CeO₂ samples often shows a shift compared to undoped CeO₂. For instance, a red shift (a shift to longer wavelengths) in the absorption edge has been observed, indicating a change in the electronic band structure upon doping. researchgate.net
The optical band gap is commonly estimated using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For direct band gap semiconductors, the equation (αhν)² = A(hν - Eg) is used, where A is a constant. By extrapolating the linear portion of the (αhν)² versus hν plot to the energy axis, the band gap energy can be determined.
Research has shown varied effects of cadmium concentration on the band gap of ceria. In one study, increasing the Cd²⁺ dopant concentration from 5 to 15 M% in CeO₂ nanoparticles led to an increase in the band gap energy from 3.55 eV to 4.03 eV. researchgate.net This widening of the band gap was attributed to a decrease in particle size with higher dopant levels. Conversely, other studies on cerium-doped cadmium oxide (Ce-doped CdO) thin films have reported a narrowing of the band gap by about 27% with a small (0.5 at%) cerium doping level. Similarly, doping cadmium oxide with praseodymium, another rare-earth element, initially decreased the band gap from 2.23 eV to 2.15 eV at 0.5 at.% Pr content. mdpi.com
Diffuse Reflectance Spectroscopy (DRS) is particularly useful for analyzing solid powder samples that are not transparent enough for traditional transmission measurements. wikipedia.org This technique collects the light scattered from the material's surface to determine its absorption properties. The data from DRS can also be used to construct a Tauc plot for band gap estimation.
Table 1: Optical Band Gap of Various Cadmium-Cerium Systems
Material System Dopant Concentration Reported Band Gap (eV) Observation Reference Cd²⁺ doped CeO₂ 5 M% 3.55 Band gap increases with dopant concentration. researchgate.net Cd²⁺ doped CeO₂ 15 M% 4.03 Ce-doped CdO 0.5 at% ~1.6 (27% narrowing from ~2.2 eV) Significant band gap narrowing with low doping. mat-cs.com Pure CdO 0 at% 2.23 Initial narrowing, then slight increase with higher doping. Pr-doped CdO 0.5 at% 2.15
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique used to investigate the electronic structure and emission properties of semiconductor materials. It involves exciting the material with photons of sufficient energy to promote electrons to higher energy states, and then analyzing the light emitted as these electrons relax and recombine with holes.
In cadmium-cerium systems, PL studies reveal characteristic emission bands that provide insight into radiative recombination pathways, including band-to-band transitions and transitions involving defect states within the band gap. For Cd-doped CeO₂ nanoparticles, the PL spectra typically show emission in the violet-blue-green wavelength region. researchgate.net The intensity of these emissions is often found to decrease as the concentration of the cadmium dopant increases. This phenomenon, known as luminescence quenching, can be attributed to the introduction of non-radiative recombination centers by the dopant ions.
Conversely, in studies of cerium-doped cadmium sulfide (Ce:CdS) nanoparticles, the introduction of cerium has been shown to influence the emission spectra. An increase in the concentration of cerium can cause a slight shift in the emission peak towards higher wavelengths (a red shift). researchgate.net In cerium-doped cadmium tungstate (B81510) (CdWO₄) nanophosphors, a broad and intense emission peak is observed around 474 nm (in the blue-green region) when excited with 263 nm light. The intensity of this peak was found to decrease with an increase in cerium doping, suggesting the formation of non-radiative traps in the material's forbidden energy gap. researchgate.net
The specific wavelengths of the emission peaks are indicative of the energy levels involved in the recombination process. For example, emissions in Cd-doped CeO₂ nanoparticles have been identified in the violet-blue-green region, which corresponds to various defect levels, such as those related to oxygen vacancies, within the ceria lattice. researchgate.net
Table 2: Photoluminescence Emission Characteristics in Cadmium-Cerium Systems
Material System Excitation Wavelength (nm) Emission Peak(s) (nm) Key Finding Reference Cd-doped CeO₂ Not specified Violet-blue-green region Emission intensity decreases as dopant concentration increases. researchgate.net Ce-doped CdS Not specified Shift to higher wavelength Emission shifts to longer wavelengths with increased Ce concentration. researchgate.net Ce-doped CdWO₄ 263 ~474 Luminescence intensity decreases with Ce doping. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical tool for identifying chemical bonds and functional groups within a material. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.
In the analysis of cadmium-cerium systems, FTIR spectra provide direct evidence for the formation of the desired metal oxide framework and can reveal the presence of other chemical species. For Cd-doped CeO₂ nanoparticles, FTIR analysis confirms the presence of Ce–O stretching vibrations. researchgate.net The characteristic absorption bands for CeO₂ are typically observed below 800 cm⁻¹. For instance, a strong band below 700 cm⁻¹ is attributed to the phonon band of the CeO₂ network. mat-cs.comresearchgate.net
When cadmium oxide (CdO) is doped with cerium, new vibrational bands can appear. In one study on Ce-doped CdO nanoparticles, significant bands at 473.05 cm⁻¹ and 551 cm⁻¹ were detected, confirming the formation of the doped material. researchgate.net The characteristic vibration of the Cd-O bond in pure CdO nanoparticles is often observed as a prominent band around 714 cm⁻¹ and 613 cm⁻¹. researchgate.net Other studies identify Cd-O stretching vibrations at lower wavenumbers, such as 545 cm⁻¹ or around 442-490 cm⁻¹. researchgate.netmdpi.com
FTIR spectra can also identify functional groups from precursors or surface adsorbates. A broad absorption band around 3415-3436 cm⁻¹ is commonly observed, which is ascribed to the O-H stretching vibration of hydroxyl groups from adsorbed water molecules. wikipedia.orgresearchgate.net A band near 1620 cm⁻¹ is often attributed to the H-O-H bending vibration of absorbed water. iitk.ac.in The presence of these bands indicates that the nanoparticle surfaces are hydrophilic.
Table 3: Characteristic FTIR Vibrational Bands in Cadmium-Cerium Systems
Material Wavenumber (cm⁻¹) Assignment Reference Cd-doped CeO₂ Below 800 Ce-O-Ce or Ce-O-M stretching researchgate.net Ce-doped CdO 473 Characteristic bands for Ce-CdO researchgate.net 551 CdO 613, 714 Cd-O bond vibration researchgate.net ~545 CeO₂ Below 700 CeO₂ network phonon band Various Systems ~3415 - 3436 O-H stretching (adsorbed water) [3, 7] ~1620 H-O-H bending (adsorbed water) iitk.ac.in
Thermochemical and Surface Analytical Techniques
Thermogravimetric and Differential Thermal Analysis (TG/DTA) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and phase changes of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material.
The TG/DTA curves for cadmium-cerium materials provide valuable information about their decomposition behavior. For undoped CeO₂ nanoparticles, the DTA curve may exhibit several peaks. An initial exothermic peak around 68°C is often associated with the desorption of physically absorbed water. A second exothermic peak around 188°C can correspond to the combustion of residual organic species from the synthesis process. An endothermic peak at higher temperatures, such as 598°C, may indicate the decomposition of some residual precursors. researchgate.net The corresponding TGA curve typically shows an initial weight loss due to the removal of water and organic matter, followed by a more stable region at higher temperatures. researchgate.net
In the case of Cd-doped CeO₂ nanoparticles, the TG-DTA curves can reveal how the dopant affects thermal stability. For instance, the TG-DTA curves of 0.4 wt% Cd-doped CeO₂ nanoparticles show a multi-stage weight loss. researchgate.net The initial weight loss below 200°C is attributed to the removal of adsorbed water. Subsequent weight loss stages at higher temperatures correspond to the decomposition of precursor materials and the formation of the final oxide.
A study on a hydrated cadmium-cerium(III) chloride, CeCd₄Cl₁₁·13H₂O, revealed five distinct endothermic anomalies in its thermal analysis, indicating a complex, multi-step decomposition process involving dehydration and subsequent decomposition of the anhydrous salt. researchgate.net Research on cadmium-loaded nanocomposites has also demonstrated good thermal stability up to approximately 830°C. researchgate.net
Table 4: Thermal Events in Cadmium-Cerium Systems from TG/DTA
Material Temperature (°C) Event Type (DTA) Associated Process (TGA) Reference Undoped CeO₂ Precursor ~68 Exothermic Desorption of physically absorbed water ~188 Exothermic Combustion of residual organic species ~598 Endothermic Decomposition of residual precursor 0.4 wt% Cd-doped CeO₂ < 200 Endothermic Removal of adsorbed water researchgate.net CeCd₄Cl₁₁·13H₂O Multiple Endothermic Multi-step dehydration and decomposition researchgate.net
Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity Assessment
The Brunauer–Emmett–Teller (BET) method is a critical technique for characterizing the specific surface area and porosity of materials. The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of a solid at cryogenic temperatures. By measuring the amount of gas adsorbed at various relative pressures, the specific surface area can be calculated.
The surface area is a key parameter for applications such as catalysis and sensing, as a higher surface area often leads to enhanced reactivity. In cadmium-cerium systems, the BET surface area can be influenced by factors like dopant concentration and synthesis method.
For Ce-doped CdO nanoparticles, BET analysis has been used to correlate surface area with electrochemical performance. In one study, a 3% Ce-doped CdO material exhibited a specific surface area of 25.3 m²/g. researchgate.net This relatively high surface area, combined with high porosity observed in SEM analysis, was considered favorable for its application in supercapacitors. researchgate.net
In studies involving doped ceria, it has been observed that the specific surface area can increase with dopant concentration. For instance, in Fe-doped CeO₂ nanoparticles, the specific surface area was found to increase with higher Fe-dopant levels. This was consistent with a decrease in the average particle size, as smaller particles collectively present a larger surface area per unit mass. researchgate.net This trend suggests that doping can be a strategy to tailor the surface properties of ceria-based materials. The analysis of N₂ adsorption-desorption isotherms provides further details on the pore structure, such as pore volume and pore size distribution, which are crucial for understanding the material's porosity.
Table 5: BET Surface Area of Cadmium-Cerium and Related Systems
Material Specific Surface Area (m²/g) Key Observation Reference 3% Ce-doped CdO 25.3 High surface area contributes to good supercapacitor performance. researchgate.net Undoped CeO₂ Not specified Surface area increases with dopant concentration, correlating with smaller particle size. researchgate.net Fe-doped CeO₂ Increased with Fe content
Table of Mentioned Compounds
Fundamental Aspects of Cadmium Cerium Interactions in Materials
Electronic Structure and Valence State Dynamics
The electronic properties of cadmium-cerium systems are profoundly influenced by the introduction of cerium's 4f electrons into the host material's electronic structure. This doping leads to significant modifications in charge carrier behavior, band structure, and the emergence of unique redox activities.
A defining characteristic of cerium in materials is the accessible and reversible redox couple between its trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) oxidation states. The unique interaction of the Ce(III)/Ce(IV) couple in cerium oxide has been studied for its ability to extend photon energy harvesting into the visible light region researchgate.net. This redox activity is central to the functionality of many cerium-containing materials, including those in cadmium-based systems.
The Ce³⁺/Ce⁴⁺ redox couple can exhibit extreme asymmetry in its charge transfer kinetics nih.gov. The transition between these states involves not just the transfer of an electron but often a significant structural change in the ion's coordination environment nih.gov. For instance, in aqueous solutions, Ce³⁺ preferentially coordinates with water, while Ce⁴⁺ tends to form complexes with other available ligands, such as bisulfates nih.gov. This change in coordination upon change of oxidation state is a key factor in the redox potential and the reversibility of the couple.
In solid-state cadmium-cerium systems, such as Ce-doped Cadmium Oxide (CdO), the presence of this redox couple can create oxygen vacancies to maintain charge neutrality when Ce⁴⁺ substitutes for Cd²⁺. The ability of cerium to easily switch between Ce³⁺ and Ce⁴⁺ states is also linked to antimicrobial properties in some materials due to this reversible transformation researchgate.net. The efficiency and kinetics of this redox reaction can be influenced by factors like temperature and the surrounding chemical environment, with elevated temperatures generally favoring the redox reactions and improving current efficiency in electrochemical applications researchgate.net.
The electrochemical behavior of the Ce(III)/Ce(IV) couple has been extensively investigated for applications like redox flow batteries, where its high redox potential is advantageous researchgate.netresearchgate.netcityu.edu.hk. Studies in various electrolytes show that the stability and reaction kinetics of the couple can be enhanced by using mixed ligands, which weaken the coordination bonds and facilitate electron transfer researchgate.net.
Table 1: Electrochemical Properties of the Ce(III)/Ce(IV) Redox Couple
| Property | Observation | Influencing Factors |
|---|---|---|
| Redox Potential | High, making it suitable for various applications researchgate.netresearchgate.netcityu.edu.hk. | Electrolyte composition, ligand environment nih.gov. |
| Kinetics | Can be sluggish and asymmetric researchgate.netnih.gov. | Temperature, electrode material, ligand complexation researchgate.netnih.govresearchgate.net. |
| Reversibility | Achievable, but dependent on the host material and environment. | Structural changes upon oxidation/reduction nih.gov. |
| Current Efficiency | Can be improved by elevating temperature researchgate.net. | Operating temperature researchgate.net. |
The process of converting absorbed light into electrical current in semiconductor materials involves several key steps: the generation of charge carriers (electrons and holes), their migration through the material, and their eventual recombination uni-potsdam.de. In cadmium-cerium doped systems, the introduction of cerium ions creates new energy levels and potential defects within the host lattice, which significantly alters these charge carrier dynamics.
Doping is a primary method to control the electronic properties and charge carrier concentration in semiconductors like CdO researchgate.net. The presence of dopants can tune mobility and carrier concentration researchgate.net. In Ce-doped CdO, the cerium ions can act as sources of charge carriers. For instance, the substitution of Cd²⁺ by Ce⁴⁺ can introduce excess electrons, increasing the n-type conductivity of the material researchgate.net.
The migration of these generated charge carriers through the lattice is influenced by the material's microstructure and the presence of defects. Recombination, where an electron and hole annihilate each other, is a critical process that can limit the efficiency of devices. Recombination can be radiative (emitting light) or non-radiative and can occur through various mechanisms, including trap-assisted recombination at defect sites annualreviews.org. The dynamics of charge carriers, including their generation, separation, transport, and recombination, are the fundamental processes that determine the performance of photocatalytic and photovoltaic systems rsc.orgresearchgate.net. Understanding these dynamics is crucial for enhancing the efficiency of such materials by minimizing charge recombination and promoting efficient charge extraction uni-potsdam.de.
Doping cadmium-based materials with cerium has a direct and significant impact on the electronic band structure, which in turn governs the material's optical properties. The introduction of dopant ions can alter the energy band gap, create new energy levels within the band gap, and influence optical transitions nih.gov.
In the case of Ce-doped CdO thin films, a small doping level of cerium (0.5 at%) can lead to a significant narrowing of the band gap by about 27% researchgate.net. This band gap narrowing is a critical modification as it allows the material to absorb a broader range of the light spectrum, which is advantageous for applications in optoelectronics and photocatalysis. The ability to tune the band gap energy is a well-known effect of doping in CdO with various elements researchgate.net.
Conversely, in other systems like yttrium-doped cadmium molybdate, doping has been shown to increase the band gap nih.gov. The specific effect of a dopant on the band gap depends on a variety of factors, including the nature of the host material, the type of dopant, and the resulting changes in the crystal structure and charge carrier concentration. For example, in cerium-doped zinc manganese sulfide (B99878) quantum dots, a wide band gap of 4.02 eV was observed for a 2% Ce-doping level researchgate.net. These modifications to the band structure directly affect the optical transitions, influencing which wavelengths of light are absorbed and emitted by the material nih.govresearchgate.net.
Lattice Incorporation and Structural Modifications
The primary mechanism for incorporating dopant ions into a host lattice is through substitution, where the dopant ion replaces an original ion of the host material. In cerium-doped cadmium oxide (CdO), X-ray diffraction studies have shown that Ce⁴⁺ ions can substitute for Cd²⁺ ions in the crystal lattice researchgate.net.
This substitutional process is governed by factors such as ionic radius, charge, and electronegativity of the host and dopant ions. The significant difference in both charge (Ce⁴⁺ vs. Cd²⁺) and ionic radius between cerium and cadmium means that this substitution can induce considerable strain in the lattice. This strain can limit the solubility of the dopant; for instance, the solubility of cerium in CdO has been found to be very limited, around ~1.3 at% researchgate.net. When the dopant concentration exceeds the solubility limit, secondary phases or segregation at grain boundaries can occur.
The substitutional incorporation of dopant ions directly affects the structural parameters of the host material. In cerium-doped cadmium ferrites (CdFe₂₋ₓCeₓO₄), an increase in the concentration of cerium leads to a decrease in the lattice constant and the unit cell volume researchgate.net. This contraction is confirmed by shifts in the peaks of the X-ray diffraction patterns researchgate.net.
Doping also has a pronounced effect on the crystallite size and grain growth. For CdFe₂₋ₓCeₓO₄ nanomaterials, the crystallite size was found to be in the range of 28–46 nm researchgate.net. The relationship between dopant concentration and crystallite size is not always linear. In some cases, a higher dopant concentration can lead to a greater number of nucleation centers during crystal growth, which results in a reduction in the final crystallite size researchgate.net. In other systems, dopants can refine the grain size, especially at high temperatures researchgate.net. For example, the addition of cerium to iridium alloys was found to be more effective at refining grain size than thorium alone researchgate.net. However, excessive cerium concentrations can sometimes lead to the coarsening of grain boundaries, which may negatively impact the material's properties researchgate.net.
Table 2: Effect of Cerium Doping on Structural Properties of Cadmium-Based Materials
| Host Material | Dopant | Effect on Lattice Constant / Unit Cell Volume | Effect on Crystallite/Grain Size | Reference |
|---|---|---|---|---|
| Cadmium Ferrite (CdFe₂O₄) | Cerium (Ce) | Decreases with increasing Ce concentration. | In the range of 28-46 nm. | researchgate.net |
| Cadmium Oxide (CdO) | Cerium (Ce) | Influences structural properties. | Not specified. | researchgate.net |
Defect Chemistry and Oxygen Vacancy Formation in Mixed Oxides
The defect chemistry of cerium-based oxides is intrinsically linked to the facile reduction of Ce4+ to Ce3+, which leads to the formation of oxygen vacancies to maintain charge neutrality. This property is central to the catalytic and electrochemical applications of ceria (CeO2). When ceria is doped with other metal cations, the concentration and stability of these oxygen vacancies can be significantly altered. While specific research on cadmium-cerium mixed oxides is not extensively documented in the reviewed literature, the principles of doping in ceria provide a framework for understanding the potential interactions.
The introduction of a dopant cation, such as cadmium (Cd2+), into the ceria lattice would be considered aliovalent doping, as the ionic charge of cadmium differs from that of cerium (Ce4+). This charge difference is a primary driver for the creation of oxygen vacancies. The incorporation of Cd2+ at a Ce4+ site would create a net negative charge, which can be compensated by the formation of an oxygen vacancy (VO••), each of which carries a double positive charge. This process can be represented by the following Kröger-Vink notation:
CdO → Cd'Ce + OOx + VO••
This equation suggests that for every two CdO units incorporated, one oxygen vacancy is created to maintain charge balance. The formation of these vacancies is energetically favorable and can lead to a significant increase in the oxygen storage capacity and ionic conductivity of the material.
The concentration of oxygen vacancies is also influenced by the ionic radius of the dopant cation. The ionic radius of Cd2+ (95 pm for coordination number VI) is smaller than that of Ce4+ (97 pm for coordination number VI). This size difference can induce lattice strain, which in turn can affect the energy required to form an oxygen vacancy. Doping with smaller cations can lead to lattice contraction and potentially a higher concentration of oxygen vacancies.
Furthermore, the electronegativity of the dopant plays a role in the formation of oxygen vacancies. rsc.org Transition metals with specific electronic configurations can influence the electronic structure of the ceria lattice, facilitating the reduction of Ce4+ to Ce3+ and thus promoting the creation of oxygen vacancies. rsc.org The interplay between the dopant's electronegativity and the Fermi level of the system are paramount factors influencing the formation of these defects. rsc.org
The presence of oxygen vacancies and the associated Ce3+ ions are crucial for the catalytic activity of ceria-based materials. These sites act as active centers for the adsorption and activation of reactant molecules. The ability to tune the concentration of these defects by doping is therefore a key strategy in the design of advanced catalysts. While direct experimental data for cadmium-doped ceria is limited, the established principles of doping in ceria suggest that the incorporation of cadmium would likely enhance the concentration of oxygen vacancies, thereby modifying its chemical and catalytic properties.
Table 1: Factors Influencing Oxygen Vacancy Formation in Doped Ceria
| Factor | Description | Expected Effect of Cadmium Doping |
| Aliovalent Doping | Introduction of a cation with a different charge state than Ce4+. | Cd2+ is aliovalent, leading to the creation of oxygen vacancies for charge compensation. |
| Ionic Radius Mismatch | Difference in ionic radii between the dopant and Ce4+. | The smaller ionic radius of Cd2+ compared to Ce4+ may induce lattice strain, potentially lowering the energy of vacancy formation. |
| Electronegativity | The measure of the tendency of an atom to attract a bonding pair of electrons. | The electronegativity of cadmium will influence the electronic structure and the ease of Ce4+ reduction. |
Surface Chemistry and Interfacial Phenomena
The surface of a mixed metal oxide is a complex environment where the properties of the individual components can be synergistically enhanced. The surface chemistry of cadmium-cerium materials is dictated by the nature of the exposed crystal facets, the presence of defects such as oxygen vacancies, and the coordination environment of the surface cations.
Surface Acid-Base Properties and the Role of Brønsted and Lewis Acid Sites
The surface of metal oxides typically possesses both Brønsted and Lewis acid sites, which are crucial for their catalytic and adsorptive properties.
Lewis acid sites are electron-pair acceptors, which in the context of cadmium-cerium oxides would primarily be the coordinatively unsaturated metal cations (Cd2+ and Ce4+/Ce3+) on the surface.
Brønsted acid sites are proton donors, which are typically formed by the dissociation of water molecules on the oxide surface, leading to the formation of surface hydroxyl groups (M-OH).
The strength and concentration of these acid sites depend on the composition and structure of the material. Cerium dioxide itself is known to have both Lewis and Brønsted acidity. The Lewis acidity arises from the exposed Ce4+ cations, while Brønsted acidity is associated with surface hydroxyl groups. The presence of Ce3+ ions, often associated with oxygen vacancies, can also influence the surface acidity.
The introduction of cadmium into the ceria lattice would be expected to modify the acid-base properties of the surface. Cd2+ ions exposed on the surface would act as new Lewis acid sites. The nature of these sites would differ from those of cerium due to differences in charge density and coordination preferences. The interaction of water with the mixed oxide surface could lead to the formation of different types of hydroxyl groups, such as Ce-OH and Cd-OH, each with a distinct acidity.
While direct experimental studies on the surface acidity of cadmium-cerium oxides are scarce, the indicator method, which involves the adsorption of indicators with known pKa values, could be employed to qualitatively and quantitatively determine the distribution of acid-base centers on the surface. mdpi.com
Ligand Interactions and Complex Formation at Material Interfaces
The interaction of ligands with the surface of cadmium-cerium materials is a key aspect of their functionality in various applications, from catalysis to sensing. Ligands can coordinate to the surface metal cations (Lewis acid sites) through their donor atoms (e.g., oxygen, nitrogen, sulfur).
The coordination chemistry of cadmium is rich and varied, with a preference for tetrahedral and octahedral geometries. On the surface of a mixed oxide, cadmium sites would be available for complexation with a range of ligands. Similarly, cerium ions, in both +3 and +4 oxidation states, can form stable complexes with various ligands.
The formation of surface complexes can significantly alter the electronic and chemical properties of the material. For instance, the adsorption of a ligand can modify the surface energy, passivate reactive sites, or introduce new functionalities. The strength and nature of the ligand-surface interaction depend on the properties of both the ligand (e.g., its basicity, chelating ability) and the surface (e.g., the density and type of active sites).
In the context of a cadmium-cerium mixed oxide, the presence of two different types of metal centers could lead to selective ligand binding or the formation of bimetallic surface complexes. The interplay between cadmium and cerium sites could also influence the reactivity of the adsorbed ligands.
Adsorption Mechanisms of Chemical Species on Cadmium-Cerium Material Surfaces
The surface of cadmium-cerium materials can adsorb a variety of chemical species from the gas or liquid phase. The mechanism of adsorption is determined by the nature of the adsorbate and the properties of the adsorbent surface.
One of the well-studied adsorption processes on cerium-based materials is the removal of heavy metal ions from aqueous solutions. Cerium oxide nanoparticles have been shown to be effective adsorbents for cadmium(II) ions. researchgate.netgnest.org The adsorption mechanism is complex and can involve several processes:
Physisorption: Weak, long-range interactions such as van der Waals forces.
Chemisorption: The formation of chemical bonds between the adsorbate and the surface. This can involve ion exchange, where Cd2+ ions replace protons from surface hydroxyl groups, or surface complexation, where Cd2+ ions coordinate to surface oxygen atoms.
Electrostatic attraction: The attraction between the positively charged Cd2+ ions and a negatively charged surface (at pH values above the point of zero charge of the adsorbent).
The presence of oxygen vacancies on the ceria surface can also play a role in the adsorption process by providing active sites for the binding of adsorbates.
The adsorption of organic molecules on cadmium-cerium surfaces would be governed by similar principles. The Lewis and Brønsted acid sites on the surface would act as primary adsorption centers for basic and polar molecules. For example, molecules with amine or carboxyl groups could interact strongly with the surface metal cations. The porous structure and high surface area of nanostructured cadmium-cerium materials would also contribute to their adsorption capacity.
Table 2: Adsorption Capacities of Cerium Oxide Nanoparticles for Cadmium(II)
| Adsorbent | pH | Initial Cd(II) Concentration (mg L-1) | Adsorption Capacity (mg g-1) | Reference |
| CeO2 Nanoparticles | 5 | 1 - 10 | 93.4 | gnest.org |
| CeO2 Nanoparticles | 7 | 1 - 10 | 93.4 | gnest.org |
This table presents data on the adsorption of cadmium ions onto cerium oxide nanoparticles, which can provide insights into the potential interactions at a cadmium-cerium material interface.
Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on the "Theoretical and Computational Investigations of Cadmium-Cerium Systems." The search for scholarly data using first-principles calculations, Density Functional Theory (DFT), Molecular Dynamics, and Monte Carlo simulations for a binary Cadmium-Cerium (Cd-Ce) compound or alloy yielded no specific results.
The provided outline requires detailed research findings for subsections including the prediction of electronic structure, calculation of elastic constants, modeling of defect formation, and simulation of nanoparticle growth and surface pathways. Unfortunately, published research focusing specifically on the "Cadmium;cerium" system in these theoretical and computational contexts could not be located.
Therefore, to ensure scientific accuracy and adhere to the strict content inclusions, the article cannot be constructed as requested due to the absence of the necessary foundational research data.
Theoretical and Computational Investigations of Cadmium Cerium Systems
Thermodynamic Modeling of Phase Equilibria and Intermetallic Compounds
Theoretical and computational investigations into the cadmium-cerium (Cd-Ce) system have provided significant insights into its thermodynamic properties and phase behavior. These studies are crucial for understanding the interactions between the two elements and for the design of materials with specific properties.
Construction of Phase Diagrams for Cadmium-Cerium Systems
The Cd-Ce equilibrium phase diagram has been critically investigated and remodeled using the Calculation of Phase Diagrams (CALPHAD) technique, which combines experimental data with thermodynamic models. researchgate.netresearchgate.net Experimental investigations underpinning these models often involve techniques such as powder X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential thermal analysis (DTA). researchgate.net
These studies have confirmed the existence of several intermetallic compounds in the Cd-Ce system. researchgate.net The system is complex, featuring numerous invariant reactions. Thermodynamic modeling has identified four eutectic reactions, three peritectic reactions, two eutectoid reactions, one peritectoid transformation, and three congruent reactions. researchgate.netresearchgate.net
Seven primary intermetallic compounds have been consistently reported and characterized within the system. researchgate.net Some of these compounds are treated as stoichiometric, while others that exhibit a range of compositions (homogeneity range) are described using more complex models like the two-sublattice model. researchgate.netresearchgate.net
| Compound | Notes |
|---|---|
| CdCe | Exhibits a disorder-order transition. researchgate.netresearchgate.net |
| Cd2Ce | Undergoes a polymorphic transformation at 871 °C. researchgate.net |
| Cd3Ce | Treated as a stoichiometric compound in models. researchgate.netresearchgate.net |
| Cd58Ce13 | Treated with a two-sublattice model due to homogeneity range. researchgate.netresearchgate.net |
| Cd6Ce | Treated as a stoichiometric compound in models. researchgate.netresearchgate.net |
| Cd17Ce2 | A high-temperature phase, stable only between 804 and 882 °C. researchgate.netresearchgate.net |
| Cd11Ce | Treated as a stoichiometric compound in models. researchgate.netresearchgate.net |
Determination of Thermodynamic Activities and Gibbs Energies in Alloys
The thermodynamic properties of Cd-Ce alloys, such as activities and Gibbs energies, have been determined both experimentally and through modeling. The isopiestic method has been employed to measure cadmium vapor pressures over Ce-Cd samples at temperatures ranging from 690 to 1080 K. researchgate.net From these vapor pressure measurements, the thermodynamic activities of cadmium are derived. researchgate.net
The temperature dependence of these activities allows for the calculation of partial molar enthalpies of cadmium. researchgate.net By converting the Cd activities to a common temperature (e.g., 823 K) and applying a Gibbs-Duhem integration, the corresponding activities for cerium can be calculated. researchgate.net
These calculations yield the integral Gibbs energies for the alloy system. For the Cd-Ce system, a minimum integral Gibbs energy of formation was calculated to be approximately -37 kJ/g-atom at 823 K, occurring in the CeCd phase. researchgate.net In the CALPHAD approach, the excess Gibbs energies of the solution phases (liquid, bcc, fcc, etc.) are typically described using the Redlich-Kister equation. researchgate.netresearchgate.net
| Thermodynamic Property | Value / Method | Phase / Condition |
|---|---|---|
| Minimum Integral Gibbs Energy | -37 kJ/g-atom | CeCd phase at 823 K researchgate.net |
| Experimental Method for Activity | Isopiestic Method (Vapor Pressure) | Temperature range: 690-1080 K researchgate.net |
| Modeling of Excess Gibbs Energy | Redlich-Kister Equation | Solution phases (liquid, bcc, etc.) researchgate.netresearchgate.net |
Analysis of Disorder-Order Transitions in Intermetallic Phases
Certain intermetallic phases in the cadmium-cerium system exhibit disorder-order transitions, which are critical for understanding their structural stability and properties at different temperatures. A notable example is the CdCe compound, which has a CsCl-type structure (B2). researchgate.netresearchgate.net Thermodynamic models have been developed to specifically cope with the disorder-order transition from the body-centered cubic (bcc-A2) to the ordered CsCl-type (bcc-B2) structure. researchgate.netresearchgate.net One such approach uses a two-sublattice model with the formula (Cd, Ce)0.5(Cd, Ce)0.5(Va)3 to describe this transformation. researchgate.netresearchgate.net
Furthermore, complex ordering phenomena have been observed in phases with more intricate crystal structures, such as the RE13Cd58 family (where RE stands for a rare-earth element). While disorder is common in these phases, the compound Ce12.60Cd58.68(2) represents a rare case of ordering. acs.org Its structure is a commensurate representative of the incommensurately modulated phase Ce13Cd57+δ, suggesting it is likely a lock-in phase. acs.org The study of such compounds provides valuable insight into the interplay between interstitials, vacancies, and compositional ordering in complex intermetallic systems. acs.org
Advanced Computational Approaches for Reaction Mechanisms
Computational chemistry provides powerful tools to predict the reactivity of chemical systems and to elucidate complex reaction pathways at an atomic level. For cadmium-cerium systems, these methods are instrumental in understanding their potential as catalysts and in predicting their chemical behavior.
Fukui Function and Electrostatic Potential Mapping for Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, and concepts derived from it, such as the Fukui function and Molecular Electrostatic Potential (MEP), are used to predict chemical reactivity. researchgate.net The Fukui function is a local property that describes the sensitivity of the electron density at a particular point to a change in the total number of electrons, thereby identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule or on a material surface. mdpi.com By mapping the electrostatic potential onto the electron density surface, regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack) can be identified. mdpi.comrsc.org This analysis is crucial for understanding intermolecular interactions and predicting reactive sites. mdpi.comrsc.org For cadmium-cerium compounds and surfaces, MEP analysis can pinpoint which atomic sites are likely to be the active centers for chemical reactions.
Computational Elucidation of Catalytic Reaction Pathways and Intermediates
Computational methods are widely used to explore the mechanisms of catalytic reactions on ceria-based materials. unimore.itdtu.dk These studies often employ DFT calculations, sometimes with corrections for on-site Coulomb interactions (DFT+U), to model the catalyst surface and its interaction with reactants. dtu.dk
In the context of cadmium-cerium systems, research has shown that cerium/cadmium mixed oxides can act as effective photocatalysts, for example, in the degradation of organic dyes. Experimental work has demonstrated that a mixed oxide catalyst can have significantly higher catalytic activity than pure cerium oxide or pure cadmium oxide, achieving up to 91% degradation efficiency under optimized conditions.
Computational studies can complement these experimental findings by elucidating the underlying reaction pathways. By simulating the adsorption of reactant molecules on the catalyst surface, researchers can identify stable intermediates and calculate the energy barriers for transition states. dtu.dk This allows for a step-by-step mapping of the reaction mechanism, revealing how the synergy between cadmium and cerium enhances catalytic performance. For instance, such models can explain how the electronic structure of the mixed oxide facilitates charge separation and the formation of reactive oxygen species, which are crucial for photocatalytic processes. unimore.it
Applications of Cadmium Cerium Based Materials in Advanced Technologies
Catalysis and Photocatalysis Research
Cadmium-cerium based materials are extensively investigated for their catalytic prowess. The ability of cerium to shuttle between Ce³⁺ and Ce⁴⁺ oxidation states facilitates redox reactions, while cadmium compounds, particularly cadmium sulfide (B99878), act as potent photosensitizers, absorbing light and generating charge carriers to drive chemical reactions. This combination is exploited in applications from degrading environmental pollutants to producing clean energy.
Photocatalytic Degradation of Organic Pollutants (e.g., Methylene (B1212753) Blue, Orange G, Fast Green)
The discharge of organic dyes from industries such as textiles and printing poses a significant environmental threat. Cadmium-cerium based photocatalysts have shown high efficacy in degrading these complex organic molecules into simpler, non-toxic substances like CO₂, H₂O, and mineral acids.
In one study, a binary mixed oxide catalyst of cerium and cadmium (50Ce/25Cd) was synthesized and tested for the photocatalytic decolorization of Orange G dye under UV irradiation. The mixed oxide catalyst demonstrated significantly higher performance compared to pure cerium oxide or cadmium oxide. The maximum catalytic activity achieved was 91% degradation of a 10 mg/L Orange G solution after 60 minutes. nahje.com This enhanced activity is attributed to the synergistic effects between the two metal oxides, where the combination of the p-type semiconductor (cadmium oxide) and n-type semiconductor (cerium oxide) leads to increased photocatalytic efficiency.
Similarly, bimetallic CeCdO₃ nanoparticles, both pure and doped with Nitrogen and Sulfur, have been used for the photocatalytic degradation of Fast Green dye. orientjchem.org The reaction was observed to follow pseudo-first-order kinetics, with the rate of degradation being dependent on parameters such as pH, dye concentration, and the amount of the nanocatalyst. orientjchem.org Research on Methylene Blue degradation has also been conducted using cerium oxide/cadmium sulfide nanocomposites, which utilize sunlight to effectively break down the dye. researchgate.net
Table 1: Photocatalytic Decolorization of Orange G using Cerium/Cadmium Mixed Oxide Catalysts
| Catalyst Composition | Initial Dye Concentration (mg/L) | Catalyst Loading (g/L) | pH | H₂O₂ Addition (mL) | Decolorization Efficiency (%) (after 60 min) |
|---|---|---|---|---|---|
| Pure Cadmium Oxide | 10 | 1.5 | 2.1 | 0.15 | 4 |
| Pure Cerium Oxide | 10 | 1.5 | 2.1 | 0.15 | 59 |
| 25Ce/25Cd | 10 | 1.5 | 2.1 | 0.15 | 21 |
| 35Ce/25Cd | 10 | 1.5 | 2.1 | 0.15 | 65 |
| 50Ce/25Cd | 10 | 1.5 | 2.1 | 0.15 | 91 |
| 35Cd/25Ce | 10 | 1.5 | 2.1 | 0.15 | 78 |
| 50Cd/25Ce | 10 | 1.5 | 2.1 | 0.15 | 38 |
Data sourced from a study on the catalytic activity of Cerium/Cadmium mixed oxide catalysts. nahje.com
Catalytic Oxidation Reactions and Oxygen Storage Capacity Applications
Cerium oxide (ceria) is a cornerstone material in catalysis, largely due to its remarkable oxygen storage capacity (OSC). researchgate.net This property stems from the ability of cerium to easily cycle between its Ce⁴⁺ and Ce³⁺ oxidation states, allowing it to store and release oxygen depending on the surrounding atmosphere. mdpi.com This facilitates the oxidation of pollutants. Doping ceria with other elements can further enhance its OSC. mdpi.com Cadmium, when incorporated into ceria-based catalysts, can modify the electronic properties and create defects that may enhance catalytic activity for oxidation reactions. For instance, cerium-doped copper-iron layered materials have been shown to effectively oxidize volatile organic compounds (VOCs) like o-xylene and N,N-dimethylacetamide. acs.org The presence of cerium significantly improves the oxidation efficiency compared to the undoped material. acs.org
Application in Automotive Emission Control Systems
One of the most significant commercial applications of cerium is in automotive three-way catalytic converters (TWCs). stanfordmaterials.com TWCs are designed to simultaneously convert three major pollutants from internal combustion engine exhaust—carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC)—into less harmful substances like carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). stanfordmaterials.com Cerium oxide acts as a crucial OSC component in these systems. It provides oxygen for the oxidation of CO and HC during fuel-rich conditions and removes oxygen to facilitate the reduction of NOx during fuel-lean conditions, thereby maintaining high catalyst efficiency across a range of operating conditions. stanfordmaterials.com
Advanced Catalysts for Petrochemical and Industrial Processes
In the petrochemical industry, catalysts are essential for a multitude of processes, including cracking, oxidation, and hydrogenation. basf.comumicore.com Cerium-based catalysts are used to enhance catalytic cracking, a process that breaks down large hydrocarbon molecules into smaller, more valuable ones like gasoline. stanfordmaterials.com The redox properties of cerium are critical for maintaining the activity and stability of these catalysts. stanfordmaterials.com The ability of transition metals to show variable oxidation states makes them effective catalysts by providing new reaction pathways with lower activation energy. byjus.com While specific cadmium-cerium formulations are a niche area, the principles of using redox-active elements like cerium to promote catalytic performance are widely applied in industrial settings. shepchem.com
Catalytic Decomposition of Chemical Simulants
The safe and rapid decomposition of chemical warfare agents (CWAs) is a critical area of defense research. Due to the extreme toxicity of live agents, studies often employ less toxic chemical simulants. Catalytic degradation is a preferred method for detoxification. northwestern.edu Advanced porous materials like metal-organic frameworks (MOFs) are being heavily investigated for this purpose. nih.gov Research has shown that zirconium-based MOFs are effective for the hydrolysis of nerve agent simulants. northwestern.edu In the context of mustard gas simulants, such as 2-chloroethyl ethyl sulfide (CEES), catalysts based on polyoxovanadate MOFs have demonstrated the ability to oxidize CEES to the non-toxic product 2-chloroethyl ethyl sulfoxide (CEESO). nih.gov While not a primary focus, the incorporation of redox-active metals like cerium or cadmium into these frameworks could potentially enhance their catalytic activity for the decomposition of such hazardous compounds.
Applications of Cadmium-Cerium Based Materials in Energy Storage and Conversion Devices
Electrode Materials for Supercapacitors and Electrochemical Energy Storage
Cerium-based materials, particularly cerium oxide (CeO₂), are gaining significant attention as electrode materials for supercapacitors due to their cost-effectiveness, environmental friendliness, and unique redox properties. researchgate.net The rapid and reversible redox reactions between Ce(III) and Ce(IV) contribute to pseudocapacitance, which can significantly enhance the energy storage capacity of the device. mdpi.com
Pure cerium oxide, however, often suffers from poor conductivity and structural stability. researchgate.net To overcome these limitations, researchers have focused on creating composites. When combined with carbon materials or other metal oxides, the electrochemical activity of CeO₂ can be greatly improved. mdpi.com For instance, a novel composite material made of cerium dioxide (CeO₂), silica (SiO₂), and mesoporous carbon (CMK-3) was developed for supercapacitor electrodes. This composite demonstrated a specific capacitance 2.6 times higher than a pristine mesoporous carbon electrode. mdpi.com The synergistic effect of the components, where silica aids ion transport and cerium oxide improves electron conductivity through its redox properties, leads to enhanced performance. mdpi.com In one study, a CeO₂/C nanocomposite prepared via a hydrothermal method showed a maximum specific capacitance of 100 F/g. bohrium.com Another study on hexagonal CeO₂ nanoparticles reported a maximum specific capacitance of 523 F/g in a NaCl electrolyte. acs.org
Research into ceria-based composites has shown promising results for high-performance energy storage. By creating yolk-shelled Fe₃O₄-CeO₂ hollow spheres, a large capacity of 430 C/g was achieved at a current density of 2.0 A/g. researchgate.net These findings highlight the potential of cerium oxide-based nanocomposites as advanced electrode materials for the next generation of supercapacitors. bohrium.com
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Current Density / Scan Rate | Reference |
|---|---|---|---|---|
| Hexagonal CeO₂ Nanoparticles | NaCl | 523 | 2 mV/s | acs.org |
| CeO₂/C Nanocomposite | Not Specified | 100 | Not Specified | bohrium.com |
| CeO₂ NFs/SiO₂/CMK-3 (100 nm silica) | Not Specified | 403 | Not Specified | mdpi.com |
Components in Solar Energy Conversion Systems (e.g., Anodes in Solar Cells)
Cadmium and cerium compounds are integral to various components of solar energy conversion systems, from the light-absorbing layer to transparent electrodes. Cadmium is a key element in some of the most common thin-film photovoltaic (PV) technologies. wikipedia.orgcadmium.org Cadmium Telluride (CdTe) is a stable semiconductor compound used in thin-film solar cells and represents the second most common PV technology worldwide, after crystalline silicon. cadmium.orgwikipedia.org Similarly, Cadmium Sulfide (CdS) is used in thin-film solar cells, often as a window layer, and was a component in one of the first efficient cells ever reported. azom.comwikipedia.org Solar cells manufactured with nanoparticles of Cadmium Oxide (CdO) are also being explored to convert sunlight into electricity.
Cerium-based materials are primarily used to enhance the efficiency and performance of other components in solar cells. Doping cerium oxide into other materials can improve their optical and electrical properties. For example, pure and cadmium-doped Cerium Oxide (CeO₂) nanoparticles have been prepared and studied for their photocatalytic activity. It was found that doping with cadmium could shift the absorption edge of CeO₂ into the visible light range, significantly improving its optical activity under solar irradiation. researchgate.net
In more advanced solar cell architectures, such as semitransparent perovskite solar cells (ST-PSCs), cerium-doped materials serve as crucial components. Cerium-doped indium oxide (ICO) thin films have been developed as top transparent electrodes. nih.govacs.org These ICO films exhibit high carrier mobility, low resistivity, and high transparency to visible and near-infrared light, making them ideal for ST-PSCs used in high-efficiency tandem solar cells and building-integrated photovoltaics. nih.govacs.org A champion device using an RPD-prepared ICO film as a transparent top electrode achieved a photovoltaic conversion efficiency of 18.96%. nih.gov
| Property | Value | Reference |
|---|---|---|
| Carrier Mobility | 50.26 cm²/V·s | nih.govacs.org |
| Resistivity | 7.18 × 10⁻⁴ Ω·cm | nih.govacs.org |
| Average Transmittance (400-800 nm) | 86.53% | nih.govacs.org |
| Average Transmittance (800-1200 nm) | 87.37% | nih.govacs.org |
| Achieved PCE in ST-PSC | 18.96% | nih.gov |
Materials for Solid Oxide Fuel Cells
Solid Oxide Fuel Cells (SOFCs) are high-temperature electrochemical devices that convert chemical energy from a fuel directly into electricity. dtu.dk Cerium oxide (ceria, CeO₂) and ceria-based materials are critical components in modern SOFCs, particularly for intermediate temperature operation (500-800 °C). acs.org Ceria doped with rare earth metals, such as gadolinium (Gd) or samarium (Sm), exhibits high oxygen ion conductivity, making it an excellent alternative electrolyte material to traditional yttria-stabilized zirconia (YSZ). acs.org
Beyond its role as an electrolyte, ceria is extensively explored as a component in SOFC anodes. umd.edu Conventional nickel-YSZ anodes can suffer from degradation due to issues like carbon deposition when using hydrocarbon fuels. umd.edu Ceria, being a mixed ionic-electronic conductor (MIEC), has been shown to improve the anode's resistance to carbon deposition and sulfur poisoning. umd.edu Nanocrystalline ceria films can be deposited as coatings on porous SOFC anodes to enhance their performance and durability. researchgate.net Infiltrating the anode with nanoparticles of gadolinium-doped ceria (CGO) can also mitigate degradation caused by nickel migration during long-term operation. dtu.dk The unique physicochemical properties of cerium oxides make them attractive materials for improving the efficiency and lifespan of SOFCs. researchgate.net
Advanced Electronic and Optoelectronic Materials
Semiconductor Applications
Cadmium is a fundamental element in several important compound semiconductors. Materials such as Cadmium Sulfide (CdS), Cadmium Selenide (CdSe), and Cadmium Telluride (CdTe) are widely used in a variety of optoelectronic devices. researchgate.net These materials are direct bandgap semiconductors, which makes them efficient for applications involving light absorption and emission. wikipedia.org Their applications include photoresistors, thin-film transistors, solar cells, and laser diodes. azom.comwikipedia.orgresearchgate.net Cadmium Oxide (CdO) is another cadmium-based compound with semiconductor properties. wikipedia.org
The combination of cadmium and cerium can yield nanocomposites with tailored properties. For example, Cerium Oxide/Cadmium Sulfide (CeO₂/CdS) nanocomposites have been synthesized for photocatalytic applications. researchgate.net The formation of this nano-heterojunction leverages the semiconductor properties of both materials. researchgate.net The narrow bandgap of such composites can enhance their ability to absorb photons in the visible light spectrum. researchgate.net The unique properties of these combined materials make them suitable for various advanced electronic and optoelectronic applications.
| Compound | Bandgap (approx.) | Key Applications | Reference |
|---|---|---|---|
| Cadmium Sulfide (CdS) | 2.42 eV | Photoresistors, Solar Cells, Thin-Film Transistors | wikipedia.orgresearchgate.net |
| Cadmium Selenide (CdSe) | 1.74 eV | Opto-electronic devices, Laser diodes, Biomedical imaging | researchgate.net |
| Cadmium Telluride (CdTe) | 1.5 eV | Thin-film solar cells, Infrared detectors | cadmium.orgwikipedia.org |
Gas Sensing Technologies
Both cadmium and cerium-based materials have demonstrated significant potential in the field of gas sensing. The sensing mechanism of semiconductor-based gas sensors relies on the change in electrical conductivity when the material's surface absorbs gas molecules. youtube.com
Cadmium Sulfide (CdS) has been investigated as a sensing material for various gases. Doping CdS with other elements, such as copper or silver, can enhance its sensitivity and selectivity. drmgrjournals.orgiaescore.com For instance, copper-doped CdS thin films have been developed for the detection of hydrogen sulfide (H₂S), a highly toxic gas. drmgrjournals.org These sensors showed a response and recovery time of approximately 8 seconds and 11 seconds, respectively, for H₂S detection at room temperature. drmgrjournals.org Similarly, silver-doped CdS thin films have been prepared for use as carbon dioxide (CO₂) sensors. iaescore.comsemanticscholar.org
Cerium oxide (CeO₂) is also a highly effective material for gas sensing, largely due to its high oxygen storage capacity and the facile transition between its Ce³⁺ and Ce⁴⁺ oxidation states. acs.org These properties are particularly beneficial for detecting reducing gases like carbon monoxide (CO) and hydrogen sulfide (H₂S). acs.orgkjmm.org Undoped CeO₂ nanospheres have been used to create CO sensors with a sensitivity of ~52% and a rapid response time of only 13 seconds. acs.org Doping ceria with other elements, such as gadolinium, can further enhance its sensing properties. A gadolinium-doped CeO₂ (GDC) sensor showed a response to 20 ppm of H₂S that was more than double that of a pristine CeO₂ sensor. kjmm.org
| Sensing Material | Target Gas | Key Performance Metric | Reference |
|---|---|---|---|
| Copper-doped Cadmium Sulfide (Cu:CdS) | H₂S | Response time: ~8 s; Recovery time: ~11 s | drmgrjournals.org |
| Pristine CeO₂ Nanospheres | CO | ~52% sensitivity; Response time: 13 s | acs.org |
| Gadolinium-doped CeO₂ (GDC) | H₂S (20 ppm) | Sensor response of 3.489 (vs. 1.542 for pure CeO₂) | kjmm.org |
Development of Specialized Alloys and Advanced Ceramics
The integration of cadmium and cerium into specialized alloys and advanced ceramics is an area driven by the unique properties these elements impart. In metallurgy, cerium is utilized to refine grain structure and enhance the mechanical properties of alloys. For instance, cerium is a component in some magnesium-based alloys, where it contributes to creating a fine-grained microstructure and can improve stability and formability during processes like extrusion mdpi.com. Alloying elements such as cadmium, copper, antimony, bismuth, and silver are known to increase the hardness of tin wikipedia.org. The excellent electrical conductivity and resistance to high temperatures make cadmium a suitable element for applications in the manufacturing of glass and ceramics researchgate.net.
Advanced ceramics are engineered materials with superior thermal, mechanical, and chemical properties compared to traditional ceramics azom.com. They are classified into oxides, non-oxides, and composites azom.com. Oxides like alumina (Al2O3) and zirconia (ZrO2) are widely used, but other metal oxides, including cerium oxide (CeO2), are crucial for specific functional applications cityu.edu.hkabscomaterials.com. Cerium oxide is noted for its use in sol-gel fabricated coatings as a corrosion inhibitor and has applications in optics and catalyst chemistry cityu.edu.hk. Advanced ceramics are vital in industries such as aerospace, electronics, and medicine due to their high-temperature stability, strength, and corrosion resistance cityu.edu.hk. While a specific binary "cadmium-cerium ceramic" is not common, the constituent oxides, such as cerium oxide and cadmium oxide, can be components in complex ceramic systems designed for specific electronic or chemical functions researchgate.netresearchgate.net.
| Ceramic Material | Key Properties | Potential Applications |
| Alumina (Al2O3) | High mechanical strength, high corrosion resistance, excellent wear resistance . | Mechanical parts, electrical components, medical implants cityu.edu.hkresearchgate.net. |
| Zirconia (ZrO2) | Superior wear resistance, low thermal conductivity, high mechanical strength . | Cutting tools, aerospace components, dental implants cityu.edu.hk. |
| Cerium Oxide (CeO2) | Corrosion inhibition, thermal stability, catalytic activity cityu.edu.hk. | Protective coatings, catalysts, polishing agents, functional ceramics cityu.edu.hkabscomaterials.com. |
| Silicon Carbide (SiC) | Exceptional hardness, high operating temperature, high energy efficiency . | Power electronics, sealing materials, motor control systems . |
High Frequency Applications (e.g., Spinel Ferrites)
Cadmium-cerium based materials, particularly cerium-doped cadmium spinel ferrites, have demonstrated significant potential for high-frequency electronic applications. Spinel ferrites are a class of magnetic materials widely used in technology due to their favorable electromagnetic properties whiterose.ac.uk. The electrical and dielectric characteristics of these materials can be precisely tuned by introducing dopant elements, which alter the crystal structure and the electron hopping mechanism between cations whiterose.ac.uk.
Research into cerium (Ce³⁺) doped cadmium ferrites (CdCexFe₂-xO₄) has shown that the addition of cerium can substantially improve the material's properties for high-frequency use. In one study, CdFe₂O₄ powder samples were prepared with varying concentrations of cerium doping (x = 0.0 to 0.1) via a co-precipitation process whiterose.ac.ukcore.ac.uk. The analysis revealed that the sample with a cerium concentration of x = 0.06 exhibited the most desirable characteristics core.ac.ukresearchgate.net. This specific composition resulted in a high electrical resistivity, in the order of 10⁶ Ω·cm, and a low dielectric tangent loss core.ac.uk. High resistivity is crucial for high-frequency devices as it minimizes energy loss from eddy currents, while a low dielectric loss ensures the efficient propagation of electromagnetic waves.
The improved properties at the x = 0.06 doping level are attributed to structural changes, including an increase in the lattice constant and a crystallite size of 34 nm core.ac.uk. These structural modifications influence the hopping lengths for charge carriers, which in turn affects conductivity whiterose.ac.uk. The combination of high resistivity and low dielectric loss makes Ce³⁺-doped cadmium ferrite an excellent candidate material for components in high-frequency devices whiterose.ac.ukcore.ac.uk.
| Cerium Doping (x) in CdCexFe₂-xO₄ | Crystallite Size (nm) | Resistivity (Ω·cm) | Key Finding |
| 0.00 | - | - | Base material for comparison whiterose.ac.uk. |
| 0.06 | 34 | ~10⁶ | Maximum lattice constant; optimal high resistivity and low dielectric loss for high-frequency applications core.ac.uk. |
| 0.10 | - | Decreased | Hopping lengths decreased, leading to lower resistivity compared to x=0.06 whiterose.ac.uk. |
Environmental Remediation Strategies (Material-Centric Focus)
Adsorption and Immobilization of Environmental Contaminants by Cadmium-Cerium Materials
Composite materials containing both cadmium and cerium have been developed as effective adsorbents for environmental contaminants. A notable example is a cerium oxide-cadmium oxide (CeO₂-CdO) nanomaterial designed for the selective extraction of heavy metal ions from aqueous solutions researchgate.net. This nanomaterial demonstrated a high selectivity for yttrium (Y(III)) ions, achieving a maximum uptake capacity of 84.67 mg/g at a pH of 6.0 researchgate.net. The adsorption data for this material correlated well with the Langmuir isotherm and pseudo-second-order kinetic models, indicating a surface-based adsorption mechanism researchgate.net. The adsorbent also showed high stability, allowing for the recovery of yttrium ions and reuse of the material over several cycles researchgate.net.
In a different approach, cerium-based materials are used to remove cadmium, a toxic heavy metal, from polluted water tandfonline.comnih.gov. Nanoscale cerium oxide (nCeO₂) has been used to impregnate activated carbon derived from biomass tandfonline.com. This modification significantly enhanced the removal of cadmium ions (Cd²⁺) from a solution, increasing the adsorption percentage from 70.0% for the activated carbon alone to 90.0% for the nCeO₂-impregnated version tandfonline.com. The adsorption capacity likewise increased from 12.6 mg/g to 22.5 mg/g tandfonline.com. The mechanism involves the formation of a surface complex between the Cd²⁺ ions and the functional groups on the adsorbent tandfonline.com.
Furthermore, modifying natural materials like fish scales with cerium dioxide has been shown to create effective bio-adsorbents for other contaminants like arsenic and chromium mdpi.com. This demonstrates the versatility of cerium-based materials in capturing a range of pollutants through adsorption and surface complexation mdpi.com.
| Adsorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg/g) | Optimal pH |
| CeO₂-CdO Nanomaterial | Yttrium (Y(III)) | 84.67 | 6.0 researchgate.net |
| nCeO₂-impregnated Activated Carbon | Cadmium (Cd²⁺) | 22.5 | - tandfonline.com |
| Fish Scales modified with CeO₂ | Arsenic (As(V)) | 92.61 | - mdpi.com |
| Fish Scales modified with CeO₂ | Chromium (Cr(VI)) | 65.50 | - mdpi.com |
Material-Mediated Transformation of Pollutants into Less Hazardous Forms
Cerium-based materials, particularly those involving cerium oxide, are recognized for their catalytic properties, which can be harnessed to transform hazardous pollutants into less harmful substances. This capability is rooted in the ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states, facilitating redox reactions.
A prime example is the use of cerium-based metal-organic frameworks (MOFs) for the neutralization of toxic compounds digitellinc.com. Research has shown that a Ce-MOF can effectively neutralize the nerve agent paraoxon digitellinc.com. The degradation ability of this material can be significantly enhanced by encapsulating cerium nanoparticles within the MOF structure digitellinc.com. This demonstrates a direct material-mediated transformation of a highly toxic pollutant. These materials function as platforms that not only adsorb the pollutant but also actively degrade it.
While research specifically detailing a combined cadmium-cerium material for pollutant transformation is limited, the powerful catalytic properties of cerium components suggest a strong potential. Materials incorporating cerium oxide could be designed to degrade organic pollutants, leveraging cerium's ability to promote oxidation. The inclusion of other elements like cadmium could potentially modify the electronic properties or stability of the catalyst, although the primary catalytic activity for such transformations would likely reside with the cerium component.
Sorption Materials for Radionuclide Separation and Purification
The separation and purification of radionuclides from nuclear waste and contaminated environments is a critical challenge. Inorganic sorbents are often favored for this purpose due to their high stability against radiation and their potential for high selectivity researchgate.net.
Cerium-containing materials have been investigated for their ability to sorb radionuclides. For instance, chitosan-based materials have shown a high adsorption rate for cerium(III), reaching nearly 100% uptake researchgate.net. While in this case cerium itself is the target, it demonstrates the strong affinity of certain functional groups for cerium, a principle that can be applied in designing sorbents.
Nanomaterials are also at the forefront of developing next-generation sorbents for radionuclide separation nih.gov. Cationic metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) have shown promise for the efficient and selective removal of radionuclides like technetium-99 (as ⁹⁹TcO₄⁻) from aqueous solutions nih.gov. These materials offer fast sorption dynamics and high capacities nih.gov.
The development of a specific cadmium-cerium sorption material for radionuclides would be an area of novel research. The known ability of cerium-based materials to interact with certain ions, combined with the structural possibilities offered by mixed-metal oxides or composites, could potentially lead to sorbents with tailored selectivity for specific radionuclides researchgate.netresearchgate.net. The design of such materials would leverage the principles of ion exchange, surface complexation, and size exclusion demonstrated by existing inorganic and nanomaterial-based sorbents researchgate.netnih.gov.
Environmental Speciation and Transformation Pathways of Cadmium Cerium Species
Speciation of Cadmium and Cerium in Environmental Matrices
The chemical form, or speciation, of an element dictates its behavior in the environment. For cadmium and cerium, speciation is highly dependent on the characteristics of the surrounding medium, including its pH, ionic strength, and the presence of various organic and inorganic ligands.
The pH of an aqueous environment is a master variable controlling the speciation of both cadmium and cerium. In aqueous solutions, cadmium generally exists as the divalent cation, Cd²⁺, particularly under acidic to neutral conditions. As the pH increases, hydrolysis becomes more significant, leading to the formation of various hydroxylated species. nih.gov
Cerium, a rare earth element, can exist in both trivalent (Ce³⁺) and tetravalent (Ce⁴⁺) oxidation states, although Ce³⁺ is more common in typical environmental conditions. The speciation of cerium is also strongly pH-dependent. At low pH, the free Ce³⁺ ion is the dominant species. As pH increases, hydrolysis leads to the formation of species such as Ce(OH)²⁺, Ce(OH)₂⁺, and eventually the precipitation of Ce(OH)₃.
Ionic strength, a measure of the total concentration of ions in a solution, also plays a crucial role in the speciation of cadmium and cerium. Changes in ionic strength can affect the activity coefficients of the ions, thereby influencing their solubility and complexation equilibria. Generally, an increase in ionic strength can lead to a decrease in the activity of the metal ions, which may affect their interaction with other chemical species in the solution.
| Element | Dominant Species | Conditions |
|---|---|---|
| Cadmium (Cd) | Cd²⁺ | Acidic to Neutral pH |
| Cd(OH)⁺, Cd(OH)₂ | Alkaline pH | |
| Cerium (Ce) | Ce³⁺ | Acidic pH |
| Ce(OH)²⁺, Ce(OH)₂⁺, Ce(OH)₃ (precipitate) | Increasing pH |
In natural waters and soils, cadmium and cerium can form complexes with various inorganic ligands, which can significantly alter their mobility and bioavailability. Phosphate (B84403) and sulfate (B86663) are two common inorganic ligands that can interact with these metals.
Cadmium is known to form complexes with both phosphate and sulfate. The formation of cadmium phosphate precipitates can be a significant mechanism for the immobilization of cadmium in soils and sediments, especially at neutral to alkaline pH. researchgate.netnih.gov Similarly, cadmium can form soluble complexes with sulfate, such as CdSO₄⁰, which can enhance its mobility in the aqueous phase. scispace.com
Cerium also exhibits a strong affinity for phosphate, readily forming insoluble cerium phosphate minerals under a wide range of environmental conditions. This interaction is a key process in controlling the environmental concentration of cerium. The interaction of cerium with sulfate is less pronounced but can still influence its speciation, particularly in sulfate-rich waters.
When both cadmium and cerium are present, they will likely compete for these inorganic ligands. The outcome of this competition will depend on the relative concentrations of the metals and ligands, the pH of the system, and the respective stability constants of the various complexes.
Dissolved organic matter (DOM), such as humic and fulvic acids, is ubiquitous in natural aquatic and terrestrial environments and plays a critical role in the speciation and transport of metals. Both cadmium and cerium can form strong complexes with the functional groups (e.g., carboxyl and phenolic groups) present in DOM. ykcs.ac.cn
Complexation with DOM can have contrasting effects on the mobility of cadmium and cerium. On one hand, the formation of soluble metal-organic complexes can enhance their transport in aquatic systems. On the other hand, the adsorption of these complexes onto mineral surfaces can lead to their immobilization. The strength of these interactions and the resulting impact on mobility are influenced by factors such as the molecular weight and composition of the DOM, pH, and ionic strength. ykcs.ac.cn Studies have shown that higher molecular weight DOM and higher pH generally favor the formation of more stable metal-DOM complexes. ykcs.ac.cn
Transformation Processes of Cadmium-Cerium Nanomaterials in Environmental Systems
The increasing use of nanomaterials containing cadmium and cerium, such as cadmium-doped ceria (CeO₂) or bimetallic nanoparticles, raises questions about their fate and transformation in the environment.
The stability of cadmium-cerium nanomaterials in aqueous environments is a critical factor determining their potential environmental impact. Dissolution is a key transformation process that can release toxic cadmium and cerium ions into the surrounding water. The rate and extent of dissolution are influenced by several factors, including the nanoparticle's size, composition, surface coating, and the chemistry of the aqueous medium.
For instance, the dissolution of cerium oxide nanoparticles is generally low in neutral to alkaline conditions but increases significantly in acidic environments (pH < 4.5). researchgate.net The presence of certain ligands can also enhance dissolution. The dissolution behavior of cadmium-doped ceria or bimetallic cadmium-cerium nanoparticles is expected to be complex, potentially involving redox reactions at the nanoparticle surface. The presence of cadmium within the ceria lattice could alter its stability and dissolution kinetics.
In aqueous environments, nanoparticles have a tendency to aggregate, forming larger clusters. This process, known as aggregation, is driven by van der Waals forces and can be influenced by electrostatic interactions between the particles. The aggregation state of cadmium-cerium nanoparticles is a key determinant of their transport and fate in the environment. nih.gov
The pH and ionic strength of the water are major factors controlling nanoparticle aggregation. At the point of zero charge (PZC), where the net surface charge of the nanoparticles is zero, aggregation is most rapid. Away from the PZC, electrostatic repulsion between similarly charged particles can lead to greater dispersion and stability.
Natural organic matter can significantly impact the aggregation of cadmium-cerium nanoparticles. The adsorption of NOM onto the nanoparticle surface can lead to steric hindrance and increased electrostatic repulsion, thereby enhancing their stability and mobility in the environment. nih.govnih.gov Conversely, in some cases, NOM can act as a bridging agent, promoting aggregation. The interaction between different types of nanoparticles, such as those containing cadmium and cerium, can lead to heteroaggregation, a process where dissimilar particles aggregate together. researchgate.netnih.gov This can further complicate their environmental transport and fate.
| Factor | Effect on Aggregation | Controlling Mechanism |
|---|---|---|
| pH near Point of Zero Charge (PZC) | Increases | Reduced electrostatic repulsion |
| Increasing Ionic Strength | Increases | Compression of the electrical double layer |
| Presence of Natural Organic Matter (NOM) | Decreases | Steric hindrance and increased electrostatic repulsion |
| Heteroaggregation | Can Increase or Decrease Stability | Depends on surface properties of interacting nanoparticles |
Redox Transformations of Cerium Valence States at Environmental Interfaces
The environmental behavior of cerium is largely dictated by its ability to cycle between two primary oxidation states: Ce(III) and Ce(IV). This redox couple is unique among the lanthanides and plays a critical role in cerium's speciation and interaction with other elements, such as cadmium, at environmental interfaces. The transformation between these valence states is highly sensitive to the prevailing physicochemical conditions, including pH, redox potential (Eh), and the presence of complexing ligands and mineral surfaces.
The standard redox potential (E°) for the Ce(IV)/Ce(III) couple is approximately +1.72 V, indicating that Ce(IV) is a strong oxidizing agent. However, this value is significantly influenced by hydrolysis and complexation. In most natural soil and water environments, Ce(III) is the more dominant and soluble species. The oxidation of Ce(III) to the less soluble Ce(IV), which readily precipitates as cerium(IV) oxide (CeO₂), is a key process controlling its environmental mobility. This oxidation can be facilitated by microbial activity or occur abiotically on the surfaces of manganese and iron oxides, which act as powerful oxidants in soil and sediment systems.
Conversely, the reduction of Ce(IV) to Ce(III) can occur under anoxic conditions, often mediated by reducing substances like organic matter or microbial processes. This transformation increases the solubility and potential mobility of cerium. The dynamic cycling between Ce(III) and Ce(IV) at interfaces like mineral surfaces, organic matter, and biofilms determines the availability of cerium for interaction with other contaminants. For instance, the formation of CeO₂ nanoparticles through oxidation creates highly reactive surfaces that can significantly influence the fate of metals like cadmium.
Table 1: Factors Influencing Cerium Redox Transformations at Environmental Interfaces
| Environmental Factor | Effect on Ce(III) ⇌ Ce(IV) Equilibrium | Primary Mechanism | Environmental Interface |
|---|---|---|---|
| Increasing pH | Favors Ce(IV) formation | Promotes hydrolysis and precipitation of Ce(IV) as CeO₂ | Soil-water, Sediment-water |
| Oxidizing Conditions (High Eh) | Favors Ce(IV) formation | Direct oxidation of Ce(III) | Aerobic soils, Surface waters |
| Reducing Conditions (Low Eh) | Favors Ce(III) formation | Reduction of Ce(IV) by organic matter or microbial activity | Anoxic sediments, Waterlogged soils |
| Presence of Mn/Fe Oxides | Promotes Ce(IV) formation | Surface-catalyzed oxidation of Ce(III) | Mineral surfaces in soil and sediment |
| Dissolved Organic Matter (DOM) | Can favor Ce(III) through complexation or Ce(IV) reduction | Forms stable complexes with Ce(III); acts as a reducing agent for Ce(IV) | Soil porewater, Surface waters |
Interfacial Reactions and Material Fate
Interactions at Soil-Water and Sediment-Water Interfaces
The interface between solid phases (soil, sediment) and water is a critical zone where the fate of cadmium is strongly influenced by the presence of cerium species, particularly cerium oxides. Cerium(IV) oxide (CeO₂) nanoparticles, whether naturally formed or of engineered origin, exhibit a high surface area and reactivity, making them effective sorbents for heavy metals, including cadmium (Cd²⁺). researchgate.net
The primary interaction mechanism is the adsorption of dissolved Cd(II) ions onto the surface of cerium-containing particles. This process is highly pH-dependent. gnest.org At low pH, the surface of CeO₂ is positively charged, leading to electrostatic repulsion of Cd²⁺ cations and thus lower adsorption. As pH increases, the surface becomes more negatively charged, promoting strong electrostatic attraction and surface complexation, resulting in significantly enhanced cadmium removal from the aqueous phase. nih.gov
Research has demonstrated the high adsorption capacity of CeO₂ nanoparticles for cadmium. In studies conducted at varying pH levels, CeO₂ nanoparticles have shown the ability to effectively remove Cd(II) from both single-metal and multi-metal contaminated water systems. gnest.org The presence of other ions in the water, such as those contributing to salinity, can affect cadmium availability. Higher concentrations of chloride (Cl⁻), for instance, can form soluble Cd-chloro complexes (e.g., CdCl⁺), which may increase cadmium's mobility and reduce its adsorption onto soil particles. nih.gov
Table 2: Adsorption Capacity of Cerium Oxide (CeO₂) Nanoparticles for Cadmium(II)
| Adsorbent | pH Condition | Initial Cd(II) Concentration Range | Reported Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| CeO₂ Nanoparticles | 5 and 7 | 1 mg/L - 10 mg/L | 93.4 | researchgate.netgnest.org |
| CeO₂ Nanoparticles | 7 | 1 mg/L - 10 mg/L | ~85 (Estimated from multi-component system) | gnest.org |
Material Fate and Transport in Geochemical Systems
The fate and transport of cadmium in geochemical systems are intrinsically linked to its speciation and partitioning between mobile (dissolved) and immobile (sorbed) phases. Cadmium is generally considered one of the more mobile heavy metals in soils, especially under acidic conditions where its cationic form, Cd²⁺, is predominant and sorption is limited. nih.govijsrm.net
The introduction of cerium, particularly as CeO₂, into these systems can significantly alter cadmium's fate by promoting its immobilization. The strong adsorption of cadmium onto cerium oxide surfaces, as detailed in the previous section, effectively transfers cadmium from the mobile aqueous phase to the immobile solid phase. researchgate.netgnest.org This process reduces the leaching of cadmium through the soil profile and its subsequent transport into groundwater or surface water systems. researchgate.net The co-existence of CeO₂ nanoparticles and cadmium in soil can lead to variable effects, but a primary mechanism of interaction is the specific adsorption of cadmium onto the nanoparticles, which can reduce its translocation into plants. nih.gov
Material-Microbe Surface Interactions (Mechanistic Chemical Transformations)
Microorganisms play a pivotal role in mediating the chemical transformations of metals at environmental interfaces. The surfaces of microbial cells, rich in functional groups like carboxyl, phosphoryl, and amino groups, act as reactive sites for metal binding. nih.gov In systems containing both cadmium and cerium, microbes can influence their speciation and mobility through several mechanisms.
For cadmium, bacteria have evolved various resistance mechanisms that involve chemical transformations at the cell surface. These include:
Biosorption/Chemisorption: The passive binding of Cd²⁺ ions to the negatively charged bacterial cell wall. This process sequesters cadmium from the solution phase. nih.govmdpi.com
Extracellular Precipitation: Some bacteria can produce metabolites, such as phosphates or carbonates, that react with cadmium to form insoluble precipitates (e.g., CdCO₃), effectively immobilizing the metal. nih.gov
Redox Interactions: The bacterial cell wall can facilitate redox reactions, binding metal cations through processes that include Van der Waals forces and covalent bonding. nih.gov
While less is known about direct microbial redox transformations of cerium in the context of cadmium interactions, microbes are known to interact with cerium. For example, Ce(III) ions can associate with phosphoryl groups on the bacterial cell wall. researchgate.net Furthermore, manganese-oxidizing bacteria can indirectly promote the oxidation of Ce(III) to Ce(IV), leading to the formation of CeO₂. researchgate.net This microbially-mediated formation of cerium oxide can, in turn, create new surfaces for cadmium adsorption.
The combined presence of cadmium and microbes can lead to shifts in microbial community structure, favoring the proliferation of cadmium-tolerant species. nih.govnih.gov Genera such as Bacillus and Burkholderia have shown resistance and may play a role in the bioremediation of cadmium-contaminated soils. mdpi.comnih.gov Some microbes can increase the bioavailability of cadmium, which can enhance its uptake by plants in phytoremediation scenarios. mdpi.commdpi.comresearchgate.net This is achieved by altering the chemical form of cadmium in the soil, for instance, by increasing the proportion of the more mobile, exchangeable fraction. mdpi.com
Future Research Directions and Emerging Paradigms
Rational Design and Tunable Synthesis of Advanced Cadmium-Cerium Architectures
The next generation of cadmium-cerium materials will rely on the principles of rational design, where material properties are predetermined by precise control over their structure at the nanoscale. sciopen.com This involves moving away from conventional synthesis methods towards techniques that allow for the tunable fabrication of advanced architectures. The goal is to modulate morphology, size, and crystal structure to enhance performance in specific applications. sciopen.com
Key synthesis strategies that are being explored include:
Sol-Gel Method: This technique has been successfully employed to synthesize cerium-doped cadmium oxide (Ce-doped CdO) nanoparticles. researchgate.net It offers excellent control over the material's stoichiometry and particle size by manipulating precursor concentrations and reaction conditions.
Coprecipitation: A simple and cost-effective method used to produce cerium-cadmium oxide nanophotocatalysts. researchgate.net Future work will focus on refining this technique to control particle morphology and create uniform, high-surface-area structures.
Inverse Microemulsion: This methodology has been used for the synthesis of cerium oxide/cadmium sulfide (B99878) (CeO₂/CdS) nanocomposites. researchgate.net It allows for the creation of well-defined, monodisperse nanoparticles within the confined space of reverse micelles, offering a high degree of control over the final architecture.
Hydrothermal/Solvothermal Methods: These techniques enable the synthesis of crystalline nanomaterials with specific morphologies (e.g., nanorods, nanowires, nanosheets) by controlling temperature, pressure, and solvent properties. Applying these methods to the Cd-Ce system could yield novel architectures with anisotropic properties.
The rational design of these architectures is guided by the desired application. For instance, in catalysis, creating porous structures with highly accessible active sites is crucial. In electronics, controlling the interfaces between different domains is key to optimizing charge transport. The ability to tune these features through controlled synthesis is a primary objective for future research.
| Synthesis Method | Target Architecture | Potential Advantages | Key Tunable Parameters |
| Sol-Gel | Doped Nanoparticles (e.g., Ce-doped CdO) | High purity, homogeneity, stoichiometry control | Precursor concentration, pH, temperature |
| Coprecipitation | Mixed-Oxide Nanoparticles (e.g., CeO₂-CdO) | Simplicity, cost-effective, scalable | pH, reagent addition rate, temperature |
| Inverse Microemulsion | Core-Shell or Composite Nanoparticles (e.g., CeO₂/CdS) | Narrow size distribution, morphology control | Water-to-surfactant ratio, precursors |
| Hydrothermal | Anisotropic Nanostructures (e.g., Nanorods, Nanowires) | High crystallinity, morphology control | Temperature, pressure, solvent, reaction time |
Development of Multi-functional Cadmium-Cerium Materials with Synergistic Properties
The combination of cadmium and cerium in a single material system creates opportunities for multi-functionality, where the resulting properties are greater than the sum of the individual components. This synergy arises from the unique electronic and structural interactions between the two elements.
A prime example is in the field of energy storage. Research has shown that doping cadmium oxide (CdO) with cerium enhances its electrochemical performance for supercapacitor applications. researchgate.net The incorporation of cerium creates additional active sites and improves the redox reaction activity, leading to a remarkable increase in specific capacitance. researchgate.netle.ac.uk Similarly, the synergistic effect between CeO₂ and CdS in nanocomposites has been shown to significantly improve photocatalytic efficiency for degrading pollutants. researchgate.net
Future research will focus on designing materials that combine multiple functionalities, such as:
Photo-electrochemical Systems: Materials that can act as both a photocatalyst and an electrode in a photo-electrochemical cell for applications like water splitting or CO₂ reduction.
Sensors with Catalytic Activity: Developing gas sensors where the Cd-Ce material not only detects a specific analyte but also catalytically converts it into a less harmful substance. For example, a sensor for carbon monoxide that also aids in its oxidation.
Magnetic-Optical Materials: Exploring the potential for creating materials that exhibit both magnetic and unique optical properties, which could be useful in data storage and spintronics.
The development of these materials requires a deep understanding of the synergistic mechanisms at play. For instance, in Ce-doped CdO, the synergy is attributed to enhanced redox activity. researchgate.net In photocatalytic nanocomposites like CdS/graphene, the synergy prevents photocorrosion and improves the transfer of photogenerated charge carriers. researchgate.net
| Material System | Synergistic Property | Observed Enhancement | Potential Application |
| Ce-doped CdO | Enhanced Electrochemical Performance | Specific capacitance of 1027 F/g at 1 A/g achieved. researchgate.net | Supercapacitors |
| CeO₂-CdO | Selective Ion Adsorption | High selectivity and uptake capacity (84.67 mg g⁻¹) for Y(III) ions. researchgate.net | Heavy Metal Extraction |
| CeO₂/CdS | Improved Photocatalytic Activity | Enhanced degradation of methylene (B1212753) blue under visible light. researchgate.net | Environmental Remediation |
| Ce-MOF Composites | Boosted Capacitive Performance | Integration with carbon nanotubes significantly improves supercapacitor function. acs.org | Energy Storage |
In Situ Characterization Techniques for Dynamic Processes and Reaction Mechanisms
To understand and optimize the performance of cadmium-cerium materials, it is crucial to observe them in action. Traditional (ex situ) characterization techniques only provide snapshots of a material before and after a reaction. acs.org In situ and operando techniques, however, allow researchers to monitor the structural, chemical, and electronic changes in a material under actual reaction conditions. acs.orgrsc.orgresearchgate.net
Applying these advanced techniques to Cd-Ce systems is a critical future direction. For example:
In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques can be used to track changes in the crystal structure and the oxidation states of cadmium and cerium during catalytic reactions or electrochemical cycling. researchgate.nettue.nl This can reveal how the material's structure evolves and which oxidation states are active.
Operando Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods can identify reaction intermediates that form on the surface of a catalyst in real-time. rsc.orgresearchgate.net This is essential for elucidating complex reaction mechanisms, such as in the photocatalytic degradation of pollutants by CeO₂/CdS composites.
In Situ Transmission Electron Microscopy (TEM): This powerful technique allows for the direct visualization of morphological changes in nanoparticles at the atomic scale during processes like heating or exposure to a reactive gas environment.
These techniques provide invaluable data for understanding catalyst deactivation, reaction kinetics, and the dynamic nature of active sites. acs.orgrsc.org Correlating these real-time observations with performance metrics will enable a more rational design of improved Cd-Ce materials.
Advanced Computational Modeling for Predictive Material Design and Performance Optimization
Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool in materials science for predicting material properties from first principles. techscience.comumn.edumountainscholar.org For the cadmium-cerium system, computational modeling can accelerate the discovery and optimization of new materials by providing insights that are difficult to obtain experimentally.
Future research in this area will focus on:
Predicting Stable Structures: Using DFT to calculate the formation energies of different Cd-Ce crystal structures and compositions, thereby predicting which phases are thermodynamically stable. researchgate.net
Understanding Electronic Properties: Modeling the electronic band structure and density of states to predict the optical and electrical properties of Cd-Ce compounds. This is crucial for designing materials for applications in optoelectronics and as transparent conducting oxides.
Simulating Surface Reactions: Modeling the adsorption of molecules on the surfaces of Cd-Ce catalysts to understand reaction mechanisms at the atomic level. This can help identify the active sites and predict catalytic activity. mdpi.com
High-Throughput Screening: Combining DFT calculations with machine learning algorithms to rapidly screen a vast number of potential Cd-Ce compositions and structures to identify promising candidates for specific applications.
These computational approaches allow for a "materials-by-design" paradigm, where materials are designed in silico before being synthesized in the lab, saving significant time and resources. techscience.commdpi.com
Exploration of Novel Cadmium-Cerium Based Heterostructures and Nanocomposites
Building on the foundation of single-phase materials, the future lies in the development of complex heterostructures and nanocomposites. These materials, which consist of two or more distinct components integrated at the nanoscale, can exhibit unique properties arising from the interface between the different phases. nih.govmdpi.com
Promising future directions for Cd-Ce heterostructures and nanocomposites include:
Type-II Heterojunctions for Photocatalysis: Designing heterostructures like CdS/CeO₂ with a staggered band alignment (Type-II) can promote the efficient separation of photogenerated electrons and holes, significantly enhancing photocatalytic activity. researchgate.netfrontiersin.org
Metal-Organic Framework (MOF) Composites: Growing Ce-based MOFs on the surface of Cd-based nanostructures (or vice versa) can create materials with extremely high surface areas and tunable porosity. rsc.orgresearchgate.netnih.govresearchgate.net These composites have shown potential in applications ranging from gas storage and separation to catalysis and energy storage. acs.org
Quantum Dot Composites: Incorporating CdS or CdSe quantum dots into a CeO₂ matrix can lead to novel optical properties, including tunable fluorescence and enhanced light absorption, for applications in bioimaging and sensing.
Carbon-Based Nanocomposites: Integrating Cd-Ce nanoparticles with carbon materials like graphene or carbon nanotubes can improve electrical conductivity and provide a robust support structure, which is beneficial for electrochemical applications such as supercapacitors and batteries. researchgate.netacs.org
The synthesis and characterization of the interfaces within these heterostructures are paramount, as the interface is often where the unique synergistic properties emerge.
Q & A
Q. What experimental models are most effective for assessing cadmium-induced neurotoxicity in vivo, and how can cerium compounds be incorporated to study mitigation effects?
Methodological Answer: Utilize rodent models (e.g., mice/rats) exposed to cadmium chloride via oral or intraperitoneal routes. Measure biomarkers like oxidative stress (MDA, SOD levels) and neuroinflammatory cytokines (IL-6, TNF-α) in brain tissues. Co-administer cerium oxide nanoparticles (CeO2 NPs) to evaluate their antioxidant properties. Behavioral assays (e.g., Morris water maze) can assess cognitive deficits .
Q. How can researchers characterize the crystallographic phases of cerium-cadmium alloys during synthesis?
Methodological Answer: Employ X-ray diffraction (XRD) to identify intermetallic phases (e.g., CeCd6, Ce3Cd) and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. Differential scanning calorimetry (DSC) can track phase transitions at elevated temperatures (e.g., 823 K), referencing activity-composition plots for thermodynamic validation .
Q. What analytical techniques are recommended for quantifying trace cadmium contamination in cerium-based materials?
Methodological Answer: Use inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of <0.1 ppb. For solid samples, acid digestion (HNO3/HCl) followed by isotopic dilution (e.g., Cd-114) improves accuracy. Cross-validate with atomic absorption spectroscopy (AAS) to address matrix interference .
Advanced Research Questions
Q. How can conflicting data on cerium’s redox behavior in cadmium-rich environments be resolved?
Methodological Answer: Conduct X-ray photoelectron spectroscopy (XPS) to determine Ce³⁺/Ce⁴⁺ ratios under varying Cd concentrations. Pair with electrochemical methods (cyclic voltammetry) to map redox potentials. Replicate experiments under controlled oxygen partial pressures to isolate environmental effects .
Q. What statistical approaches are optimal for analyzing dose-response relationships in cadmium-cerium co-exposure studies?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For censored data (e.g., survival rates), employ Cox proportional hazards models .
Q. How can computational thermodynamics predict phase stability in Ce-Cd systems, and what experimental validations are required?
Methodological Answer: Use CALPHAD (CALculation of PHAse Diagrams) software with existing thermodynamic databases (e.g., SGTE). Validate predictions via high-temperature equilibration experiments followed by quenching and electron probe microanalysis (EPMA). Discrepancies may require reassessment of binary interaction parameters .
Data Contradiction and Reproducibility
Q. Why do studies report divergent cytotoxicity thresholds for cerium oxide nanoparticles in cadmium-polluted cell cultures?
Methodological Answer: Variability arises from differences in nanoparticle synthesis (e.g., sol-gel vs. hydrothermal methods), surface coatings (PEG vs. citrate), and cell lines (HEK293 vs. HepG2). Standardize protocols using ISO/TS 21362:2021 for nanomaterial characterization and report detailed ζ-potential and hydrodynamic diameter data .
Q. How should researchers address inconsistencies in cadmium bioaccumulation data across aquatic species?
Methodological Answer: Control for species-specific metallothionein expression levels and trophic transfer dynamics. Use stable isotope tracers (e.g., Cd-116) to track uptake pathways. Meta-analyses should weight studies by sample size and exposure duration to identify consensus trends .
Emerging Research Directions
Q. What novel methodologies enable real-time monitoring of cadmium-cerium interactions in catalytic systems?
Methodological Answer: Deploy in situ Raman spectroscopy or synchrotron X-ray absorption near-edge structure (XANES) to observe dynamic surface reactions. For photocatalytic applications (e.g., CeO2/CdS heterojunctions), use time-resolved photoluminescence to quantify charge transfer efficiency .
Q. How can machine learning optimize the design of cerium-doped cadmium sensors for environmental monitoring?
Methodological Answer: Train neural networks on datasets of sensor performance (e.g., sensitivity, selectivity) and material properties (bandgap, crystallite size). Validate top candidates via combinatorial synthesis and high-throughput screening .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling cerium-cadmium compounds in aerosol form?
Methodological Answer: Use HEPA-filtered fume hoods and PPE (N95 respirators, nitrile gloves). Monitor airborne particles via real-time aerosol spectrometers. Dispose of waste per EPA guidelines (40 CFR 261) for heavy metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
